6-nitro-3-bromo-3H-isobenzofuran-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrNO4 |
|---|---|
Molecular Weight |
258.03 g/mol |
IUPAC Name |
3-bromo-6-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-7-5-2-1-4(10(12)13)3-6(5)8(11)14-7/h1-3,7H |
InChI Key |
GNVTVFOXGWFFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC2Br |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Nitro-3-Bromophthalide (CAS 19477-73-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitro-3-bromophthalide is a substituted phthalide derivative featuring both a nitro group and a bromine atom, making it a highly versatile intermediate in synthetic organic chemistry. Its strategic functionalization allows for a range of chemical transformations, positioning it as a valuable building block in the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides an in-depth analysis of its physicochemical properties, established synthetic protocols, chemical reactivity, and safety considerations, serving as a critical resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Physicochemical Properties
6-Nitro-3-bromophthalide is systematically named 3-bromo-6-nitro-1,3-dihydro-2-benzofuran-1-one. The presence of the electron-withdrawing nitro group and the labile bromo substituent on the phthalide core dictates its chemical behavior and synthetic utility.
Table 1: Physicochemical and Identity Data for 6-Nitro-3-Bromophthalide
| Property | Value | Source(s) |
| CAS Number | 19477-73-7 | [1] |
| Molecular Formula | C₈H₄BrNO₄ | N/A (Calculated) |
| Molecular Weight | 258.03 g/mol | N/A (Calculated) |
| IUPAC Name | 3-Bromo-6-nitro-2-benzofuran-1(3H)-one | [2] |
| Synonyms | 3-Bromo-6-nitrophthalide | [2] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 80-83 °C | [3] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Limited solubility in non-polar solvents and water. | General Chemical Knowledge |
Spectroscopic Profile
The structural features of 6-nitro-3-bromophthalide can be unequivocally confirmed through standard spectroscopic techniques. While a complete, unified dataset is not publicly available, the expected spectral characteristics can be inferred from the analysis of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H-NMR | Aromatic Protons (3H): δ 7.5-8.5 ppm; Methine Proton (1H, -CHBr-): δ ~6.0-6.5 ppm. | The aromatic protons will exhibit complex splitting patterns (doublets, triplets) characteristic of a tri-substituted benzene ring. The methine proton adjacent to the bromine and oxygen will be significantly downfield. |
| ¹³C-NMR | Carbonyl Carbon (C=O): δ ~165-170 ppm; Aromatic Carbons: δ ~120-150 ppm; Methine Carbon (-CHBr-): δ ~70-80 ppm. | The carbonyl carbon of the lactone is a key identifier. The carbon bearing the nitro group will be shifted downfield due to its electron-withdrawing nature. |
| FT-IR (cm⁻¹) | ~1760-1780 (C=O, lactone); ~1520-1550 & ~1340-1360 (N-O, nitro asymmetric & symmetric stretch); ~3100 (C-H, aromatic). | The high frequency of the carbonyl stretch is characteristic of a strained five-membered lactone ring. The two distinct, strong peaks for the nitro group are definitive.[4] |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). | Fragmentation would likely involve the loss of Br, NO₂, and CO. |
Synthesis and Purification
The synthesis of 6-nitro-3-bromophthalide typically involves a multi-step sequence starting from readily available phthalide derivatives. A common and logical pathway is the nitration of 3-bromophthalide.
Rationale for Synthetic Strategy
The synthetic approach hinges on the directing effects of the substituents on the aromatic ring. Direct bromination of 6-nitrophthalide is an alternative, but controlling regioselectivity can be challenging. A more controlled approach is to first install the bromine atom and then perform the nitration. The lactone ring is an ortho-, para-director, but sterically hinders the ortho positions, favoring substitution at the 6-position.
Experimental Protocol: Synthesis via Nitration of 3-Bromophthalide
This protocol is a representative procedure based on standard organic chemistry transformations.[5]
Step 1: Synthesis of 3-Bromophthalide
-
Reaction: Phthalide is brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator. This is a modification of the Wohl-Ziegler reaction.[6]
-
Procedure:
-
To a solution of phthalide (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a light source (e.g., a 100-watt bulb) to initiate the reaction.[6]
-
Monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.[6]
-
Cool the reaction mixture and filter off the succinimide.
-
Concentrate the filtrate under reduced pressure. The crude 3-bromophthalide can be purified by recrystallization from a solvent like cyclohexane.[6]
-
Step 2: Nitration of 3-Bromophthalide
-
Reaction: 3-Bromophthalide is nitrated using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.
-
Procedure:
-
In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to 3-bromophthalide with stirring.
-
Once dissolved, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The solid precipitate, 6-nitro-3-bromophthalide, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
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Reactivity and Synthetic Applications
The utility of 6-nitro-3-bromophthalide stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the bromine at the benzylic position is susceptible to nucleophilic substitution.[7][8]
Key Reactive Sites
-
C3-Bromine (Benzylic Halide): This position is highly reactive towards nucleophiles (e.g., amines, alcohols, thiols), allowing for the introduction of diverse side chains.
-
C6-Nitro Group: The nitro group can be reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). This reduction is a key step in many synthetic pathways.[9]
-
Aromatic Ring: Activated by the nitro group, the ring is susceptible to nucleophilic aromatic substitution, although this is less common than substitution at the C3 position.[7]
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=89700084&t=l"]; compound;
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Applications in Drug Development
Nitroaromatic compounds are significant in medicinal chemistry, serving as precursors to many bioactive molecules and sometimes as pharmacophores themselves.[10][11][12] 6-Nitro-3-bromophthalide is a precursor for synthesizing analogs of drugs or novel chemical entities. Its functional groups allow for its incorporation into larger scaffolds for structure-activity relationship (SAR) studies. For instance, the reduction of the nitro group to an amine, followed by further functionalization, is a common strategy in the development of kinase inhibitors and other targeted therapies.[13][14]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 6-nitro-3-bromophthalide.
-
General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Avoid breathing dust, fumes, or vapors.[16] Avoid contact with skin, eyes, and clothing.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16]
-
Health Hazards: This compound is classified as a skin, eye, and respiratory irritant.[15] In case of contact, rinse the affected area immediately and thoroughly with water. If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong bases.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
6-Nitro-3-bromophthalide (CAS 19477-73-7) is a synthetically valuable intermediate characterized by its dual functionality. The strategic placement of a reactive benzylic bromide and an activatable nitro group on a phthalide scaffold provides chemists with multiple pathways for molecular elaboration. Its importance in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors, is well-established. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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The Ascendant Trajectory of 6-Nitroisobenzofuran-1(3H)-one Derivatives: A Technical Guide for Drug Discovery
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The isobenzofuran-1(3H)-one, or phthalide, core is a recurring motif in a multitude of biologically active natural products and synthetic compounds. This privileged scaffold has garnered significant attention in medicinal chemistry due to its remarkable versatility and the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a nitro group at the 6-position of the isobenzofuranone ring system profoundly influences the molecule's electronic properties, creating a unique chemical entity with the potential for novel biological interactions and therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of 6-nitroisobenzofuran-1(3H)-one derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Synthetic Pathways to 6-Nitroisobenzofuran-1(3H)-one and its Derivatives
The synthesis of the 6-nitroisobenzofuran-1(3H)-one core and its subsequent derivatization is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and functional group tolerance. The most common synthetic route commences with the nitration of phthalimide, followed by hydrolysis and a selective reduction.
Synthesis of the Core Scaffold: 6-Nitroisobenzofuran-1(3H)-one
The synthesis of the parent 6-nitroisobenzofuran-1(3H)-one (also known as 6-nitrophthalide) typically involves a three-step sequence starting from phthalimide.
Step 1: Nitration of Phthalimide to 4-Nitrophthalimide
The initial step involves the electrophilic nitration of phthalimide. A mixture of fuming nitric acid and concentrated sulfuric acid is employed to generate the nitronium ion (NO₂⁺), which then attacks the aromatic ring. The reaction is typically carried out at low temperatures (10-15°C) to control the exothermic nature of the reaction and minimize side-product formation[1].
Step 2: Hydrolysis of 4-Nitrophthalimide to 4-Nitrophthalic Acid
The resulting 4-nitrophthalimide is then hydrolyzed to 4-nitrophthalic acid. This is achieved by heating the imide in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a mineral acid like nitric acid[2].
Step 3: Selective Reduction of 4-Nitrophthalic Acid to 6-Nitroisobenzofuran-1(3H)-one
This is the most challenging step, as it requires the selective reduction of one of the carboxylic acid groups to an alcohol, which then undergoes intramolecular cyclization to form the lactone ring, all while leaving the nitro group intact. Catalytic transfer hydrogenation using ammonium formate as the hydrogen donor and palladium on carbon as the catalyst has been shown to be effective for the reduction of nitroarenes and may be adapted for this selective transformation[3]. Another approach involves the hydrogenation of 4-nitrophthalic anhydride, though this can lead to the reduction of the nitro group as well, yielding 4-aminophthalic anhydride if not carefully controlled[4]. The choice of catalyst and reaction conditions is critical to favor the formation of the desired 6-nitrophthalide.
Diagram 1: General Synthetic Pathway to 6-Nitroisobenzofuran-1(3H)-one
A generalized synthetic route to the 6-nitroisobenzofuran-1(3H)-one core.
Synthesis of 3-Substituted 6-Nitroisobenzofuran-1(3H)-one Derivatives
Further diversification of the 6-nitroisobenzofuran-1(3H)-one scaffold can be achieved by introducing substituents at the C-3 position. A common method involves the condensation of o-phthalaldehydic acid with primary or secondary amines[5]. While this method is established for the synthesis of 3-substituted isobenzofuranones, its application to the corresponding 6-nitro analogue would require the synthesis of 2-formyl-5-nitrobenzoic acid.
Biological Activities and Therapeutic Potential
The incorporation of the 6-nitro group into the isobenzofuranone scaffold imparts unique physicochemical properties that can lead to a range of biological activities.
Antimicrobial Activity
Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. The electron-withdrawing nature of the nitro group can enhance the reactivity of the molecule and facilitate interactions with biological targets in microorganisms. While specific data for a wide range of 6-nitroisobenzofuran-1(3H)-one derivatives is emerging, studies on related nitroisobenzofuranones are promising. For instance, a 4-nitroisobenzofuran-1(3H)-one derivative has been reported as a potent inhibitor of multidrug-resistant Staphylococcus aureus (MRSA)[6]. The proposed mechanism involves the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall formation.
A general screening of 3-substituted isobenzofuran-1(3H)-one derivatives has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans[5]. The introduction of various substituents at the 3-position allows for the fine-tuning of the antimicrobial spectrum and potency.
Anticancer Activity
The benzofuran and isobenzofuranone scaffolds are present in numerous compounds with demonstrated anticancer activity[7][8][9]. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival[10][11]. While extensive studies specifically on 6-nitroisobenzofuran-1(3H)-one derivatives as anticancer agents are limited, the known anticancer properties of the core scaffold suggest that these derivatives are promising candidates for further investigation. The nitro group can influence the molecule's ability to interact with biological targets and could potentially enhance its anticancer potency or selectivity.
Enzyme Inhibition
Isobenzofuranone derivatives have been identified as inhibitors of various enzymes. A notable example is the inhibition of monoamine oxidases (MAOs), enzymes that play a crucial role in the metabolism of neurotransmitters. A study on 3,6-disubstituted isobenzofuran-1(3H)-ones revealed potent and selective inhibitors of MAO-B, with IC₅₀ values in the sub-micromolar range. Specifically, compounds with a (R)-3-hydroxypyrrolidine moiety at the 6-position and substituted benzyl groups at the 3-position were found to be highly effective.
Table 1: MAO-B Inhibitory Activity of 3,6-Disubstituted Isobenzofuran-1(3H)-one Derivatives
| Compound | R (at C-3) | IC₅₀ for MAO-B (µM) |
| 6c | 4'-Fluorobenzyl | 0.35 |
| 6m | 3',4'-Difluorobenzyl | 0.32 |
Data extracted from a study on novel MAO-B inhibitors.
This finding highlights the potential of 6-substituted isobenzofuranones in the development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
The isobenzofuranone scaffold has also been explored for the inhibition of other enzymes, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and are important targets in cancer therapy[12]. The introduction of a nitro group could modulate the binding affinity and selectivity of these compounds for different PARP isoforms.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for 6-nitroisobenzofuran-1(3H)-one derivatives is yet to be fully elucidated, some preliminary insights can be drawn from the available literature.
-
The 6-Nitro Group: The presence and position of the nitro group are expected to be critical for biological activity. Its strong electron-withdrawing nature can influence the overall electronic distribution of the molecule, affecting its binding to biological targets.
-
Substitution at the C-3 Position: As demonstrated in the case of MAO-B inhibitors, the nature of the substituent at the C-3 position plays a crucial role in determining the potency and selectivity of the compound. The introduction of various aryl, alkyl, or heterocyclic moieties at this position allows for the exploration of a wide chemical space and the optimization of biological activity.
-
Substitution at other positions: The study on 3,6-disubstituted isobenzofuranones as MAO-B inhibitors clearly indicates that substitution at the 6-position is well-tolerated and can be exploited to enhance biological activity.
Diagram 2: Key Structural Features for Biological Activity
A diagram illustrating the key positions for chemical modification and their influence on biological activity.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalic Acid[2]
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide (NaOH)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Alcohol-free ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water, add 80 g (0.416 mole) of 4-nitrophthalimide.
-
Heat the mixture to boiling and boil gently for 10 minutes.
-
Cool the solution and make it barely acid to litmus with concentrated nitric acid.
-
Add an additional 70 mL of concentrated nitric acid.
-
Boil the solution again for three minutes, then cool to below room temperature.
-
Transfer the solution to a separatory funnel and extract with two 300-mL portions of alcohol-free ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Distill the ether until solid begins to separate.
-
Pour the concentrated ether solution into a porcelain dish and allow the residual solvent to evaporate in a fume hood.
-
Collect the resulting white crystals of 4-nitrophthalic acid.
Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Ditch-Plate Technique)[5]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar or other suitable growth medium
-
Sterile Petri dishes
Procedure:
-
Prepare sterile nutrient agar and pour it into Petri dishes. Allow the agar to solidify.
-
Create a central ditch or trough in the agar of each plate.
-
Fill the ditch with a solution of the test compound at a specific concentration (e.g., 5 mg/mL).
-
Streak the test microorganisms perpendicular to the ditch.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Observe the plates for zones of inhibition, where the growth of the microorganism is prevented by the diffusion of the test compound from the ditch. The size of the zone of inhibition is indicative of the antimicrobial activity.
Diagram 3: Workflow for Synthesis and Biological Evaluation
A flowchart illustrating the general workflow from synthesis to biological evaluation of 6-nitroisobenzofuran-1(3H)-one derivatives.
Conclusion and Future Directions
6-Nitroisobenzofuran-1(3H)-one derivatives represent a promising class of compounds with the potential for development as novel therapeutic agents. The presence of the nitro group at the 6-position, combined with the versatility of the isobenzofuranone scaffold for chemical modification, provides a rich platform for the discovery of new drugs with diverse biological activities. While research in this specific area is still in its early stages, the initial findings in antimicrobial and enzyme inhibition studies are highly encouraging.
Future research should focus on:
-
Developing more efficient and selective synthetic methods for the 6-nitroisobenzofuran-1(3H)-one core and its derivatives.
-
Expanding the scope of biological screening to identify new therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.
-
Conducting detailed structure-activity relationship studies to guide the rational design of more potent and selective compounds.
-
Elucidating the mechanisms of action of active derivatives to better understand their therapeutic potential and potential side effects.
The continued exploration of this fascinating class of molecules holds great promise for the future of drug discovery and development.
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Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. Frontiers in Chemistry. [Link]
-
Synthesis and antimicrobial potential of nitrofuran–triazole congeners. RSC Advances. [Link]
-
Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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- 4. Synthesis routes of 4-Nitrophthalic anhydride [benchchem.com]
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- 8. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Navigating the Synthesis and Characterization of 6-Nitro-3-Bromophthalide: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical landscape of 6-nitro-3-bromophthalide. While direct experimental data and established commercial trade names for this specific molecule are not widely available in current chemical literature, this document provides a foundational understanding by examining its constituent chemical precursors, 3-bromophthalide and 6-nitrophthalide. Through an in-depth analysis of these related compounds, we can infer the probable characteristics and synthetic pathways of 6-nitro-3-bromophthalide, offering valuable insights for its potential synthesis and application.
Understanding the Core Moieties: 3-Bromophthalide and 6-Nitrophthalide
A thorough comprehension of 6-nitro-3-bromophthalide necessitates a detailed examination of its foundational structures. The properties of 3-bromophthalide and 6-nitrophthalide provide the basis for predicting the behavior of the target compound.
3-Bromophthalide: The Halogenated Precursor
3-Bromophthalide is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical and agrochemical agents.[1] Its chemical structure is characterized by a phthalide core with a bromine atom at the 3-position. This bromine atom serves as a reactive site for a multitude of chemical transformations.
Table 1: Chemical Identifiers and Properties of 3-Bromophthalide
| Identifier | Value | Source |
| CAS Number | 6940-49-4 | [1][2][3][4][5] |
| Molecular Formula | C8H5BrO2 | [1][2][4][5] |
| Molecular Weight | 213.03 g/mol | [2][4] |
| Synonyms | 3-Bromo-1(3H)-isobenzofuranone, Phthalidyl bromide | [1][2][3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 86°C | [4][5] |
6-Nitrophthalide: The Nitro-Substituted Analog
6-Nitrophthalide is another key intermediate, distinguished by the presence of a nitro group on the phthalide backbone.[6][7] This electron-withdrawing group significantly influences the reactivity of the aromatic ring, making it a valuable component in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[7]
Table 2: Chemical Identifiers and Properties of 6-Nitrophthalide
| Identifier | Value | Source |
| CAS Number | 610-93-5 | [6] |
| Molecular Formula | C8H5NO4 | [6] |
| IUPAC Name | 6-nitro-3H-2-benzofuran-1-one | [6] |
| Synonyms | 6-nitro-1(3H)-isobenzofuranone, 6-Nitro-phthalid | [6] |
| Appearance | Not specified |
The Target Molecule: 6-Nitro-3-Bromophthalide
Based on the structures of its precursors, 6-nitro-3-bromophthalide would possess both a bromine atom at the 3-position and a nitro group at the 6-position of the phthalide ring. The combination of these two functional groups is expected to create a highly reactive and versatile chemical intermediate.
Synonyms and Nomenclature
Given the absence of this compound in major chemical databases, there are no established synonyms or trade names. Based on systematic nomenclature, alternative names could include:
-
3-Bromo-6-nitro-1(3H)-isobenzofuranone
-
3-Bromo-6-nitro-2-benzofuran-1(3H)-one
Inferred Properties and Reactivity
The presence of the electron-withdrawing nitro group would likely enhance the reactivity of the bromine atom at the 3-position, making it a better leaving group in nucleophilic substitution reactions. The aromatic ring itself would be deactivated towards electrophilic substitution due to the nitro group.
Potential Synthetic Approaches
A plausible synthetic route to 6-nitro-3-bromophthalide could involve two primary strategies, illustrated in the workflow diagram below.
Sources
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- 4. 3-Bromophthalide | 6940-49-4 [chemicalbook.com]
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- 7. chemimpex.com [chemimpex.com]
Technical Assessment and Safety Protocol: 6-Nitro-3-Bromophthalide
Executive Summary & Chemical Identity[1][2][3][4][5][6]
6-Nitro-3-bromophthalide is a high-value electrophilic intermediate used primarily in the synthesis of complex pharmacophores, including poly(ADP-ribose) polymerase (PARP) inhibitors and immunomodulatory imide drugs (IMiDs). Structurally, it combines a nitro-substituted aromatic core with a labile benzylic bromide, making it a potent alkylating agent.
This guide synthesizes safety data based on Structure-Activity Relationships (SAR) and established protocols for analogous phthalide derivatives (e.g., 3-bromophthalide, 6-nitrophthalide).
Chemical Identification
| Parameter | Detail |
| Systematic Name | 3-bromo-6-nitroisobenzofuran-1(3H)-one |
| Common Synonyms | 6-Nitro-3-bromophthalide; 3-Bromo-6-nitrophthalide |
| CAS Number | Not Listed (Analog: 3-Bromophthalide CAS 6940-49-4) |
| Molecular Formula | C₈H₄BrNO₄ |
| Molecular Weight | 258.03 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Hydrolyzes in Water |
Hazard Identification (GHS Classification)
Critical Warning: This compound is a Lachrymator and a Corrosive Alkylating Agent . It possesses high reactivity toward nucleophiles (including biological tissues).
Predicted GHS Classification (EU CLP/OSHA HCS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]
-
Sensitization: Skin Sensitizer Category 1 (Potential).
Signal Word: DANGER
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.[1]
-
H341: Suspected of causing genetic defects (due to alkylating potential).
Synthesis & Reactivity Profile
Understanding the reactivity is crucial for safe handling. The C3-Bromine bond is hyper-labile due to the adjacent oxygen and carbonyl electron-withdrawing effects.
Reactivity Workflow (Graphviz)
Figure 1: Synthesis and reactivity pathway highlighting the moisture sensitivity and electrophilic nature of the target compound.
Handling & Storage Protocol
Engineering Controls
-
Containment: Handle exclusively in a Chemical Fume Hood or Glovebox .
-
Atmosphere: Hygroscopic. Store and weigh under Argon or Nitrogen .
-
Equipment: Use glass or Teflon-coated tools. Avoid metal spatulas if traces of moisture are present (acid generation can corrode metal).
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (dust) + Organic Vapor cartridge if heating.
-
Skin: Double-gloving recommended. Nitrile (0.11 mm) is minimum; Laminate (Silver Shield) is preferred for prolonged handling.
-
Eyes: Chemical safety goggles + Face shield.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Environment: Desiccated, inert atmosphere.
-
Incompatibilities: Strong bases, water/moisture, alcohols, amines (unless intended reactants).
Emergency Response Procedures
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Lachrymatory effects may persist; observe for pulmonary edema.
-
Skin Contact: Immediate wash with 5% Sodium Bicarbonate solution followed by soap and water. Remove contaminated clothing carefully (do not pull over head).
-
Eye Contact: Rinse cautiously with water for 15 minutes. Do not use neutralization agents in eyes. Seek immediate ophthalmological consult.
Accidental Release (Spill) Logic
Figure 2: Decision tree for managing accidental releases, emphasizing moisture avoidance during initial containment.
Toxicological & Ecological Information
Mechanism of Toxicity
The compound acts as a direct-acting alkylating agent . The bromine at the C3 position is easily displaced by biological nucleophiles (DNA, proteins), leading to:
-
Cellular Damage: Cross-linking of proteins.
-
Genotoxicity: Potential for DNA alkylation (Ames positive predicted).
-
Corrosion: Hydrolysis releases HBr (hydrobromic acid) on contact with mucous membranes.
Ecological Fate
-
Aquatic Toxicity: Predicted to be harmful. Hydrolysis products (6-nitrophthalaldehydic acid) are acidic and can lower local pH.
-
Persistence: Low. Rapidly hydrolyzes in moist environments.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96218, 3-Bromophthalide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 6-Nitrophthalide.[2][3] Retrieved from [Link]
-
Organic Syntheses. Bromination of Phthalides: The Wohl-Ziegler Reaction. Org.[4] Synth. Coll. Vol. 4. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: Regioselective Benzylic Bromination of 6-Nitrophthalide via Radical-Initiated Halogenation with N-Bromosuccinimide
Abstract
This document provides a comprehensive technical guide for the regioselective radical bromination of 6-nitrophthalide at the C-3 benzylic position to synthesize 3-bromo-6-nitrophthalide. This protocol utilizes N-Bromosuccinimide (NBS) as the bromine source in a classic Wohl-Ziegler reaction, a cornerstone of synthetic organic chemistry for its ability to selectively halogenate allylic and benzylic positions.[1][2] We will delve into the underlying free-radical chain mechanism, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in medicinal chemistry, materials science, and synthetic chemistry who require a reliable method for producing this valuable synthetic intermediate.
Introduction & Scientific Rationale
6-Nitrophthalide is a key chemical scaffold whose derivatives are integral to the synthesis of various heterocyclic compounds and pharmacologically active molecules. The introduction of a bromine atom at the benzylic C-3 position transforms it into a highly versatile intermediate, 3-bromo-6-nitrophthalide. The carbon-bromine bond serves as an excellent leaving group, making the molecule susceptible to nucleophilic substitution, thereby opening pathways to a diverse array of functionalized phthalide derivatives.
The challenge in brominating 6-nitrophthalide lies in achieving regioselectivity. The molecule presents two potential sites for bromination: the aromatic ring and the benzylic methylene group. Direct bromination with molecular bromine (Br₂) would likely lead to electrophilic aromatic substitution, complicated by the deactivating effect of the nitro group. The Wohl-Ziegler reaction, employing NBS, circumvents this issue.[3] NBS serves as a source of a consistently low concentration of molecular bromine, which is crucial for favoring the radical substitution pathway over electrophilic addition or substitution.[4][5] This low concentration is maintained by the reaction of NBS with hydrogen bromide (HBr), a byproduct of the radical propagation step.[6] This protocol is designed to maximize the yield of the desired benzylic bromide while minimizing side reactions.
The Radical Chain Mechanism: A Stepwise Analysis
The bromination of the benzylic position of 6-nitrophthalide with NBS proceeds via a classic free-radical chain reaction.[7] Understanding this mechanism is paramount for troubleshooting and adapting the protocol.
Step 1: Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. This generates initiator radicals (In•). A small amount of Br₂ is also cleaved to form bromine radicals (Br•).[5][6]
Step 2: Propagation (The Chain Reaction) This is a two-step cyclic process:
-
Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic position (C-3) of 6-nitrophthalide. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring.
-
Halogenation: The newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the final product, 3-bromo-6-nitrophthalide, and a new bromine radical (Br•), which propagates the chain.[7]
Step 3: Termination The chain reaction concludes when two radical species combine, terminating the cycle. This can occur through various combinations (e.g., Br• + Br• → Br₂; R• + Br• → R-Br).
Below is a diagram illustrating the core propagation cycle.
Caption: The Wohl-Ziegler Radical Bromination Cycle.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 6-Nitrophthalide | ≥98% | Sigma-Aldrich | 610-93-5[8] | Starting material. |
| N-Bromosuccinimide (NBS) | ≥99% | Acros Organics | 128-08-5[1] | Crucial: Recrystallize from water if it appears yellow.[1] |
| Azobisisobutyronitrile (AIBN) | ≥98% | Alfa Aesar | 78-67-1 | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Fisher Scientific | 56-23-5 | Caution: Toxic and ozone-depleting. Acetonitrile is a suitable alternative.[3] |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | J.T. Baker | 7772-98-7 | For quenching. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | 144-55-8 | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | For drying. |
4.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (Silica Gel 60 F₂₅₄)
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitrophthalide (5.0 g, 27.9 mmol).
-
Reagent Addition: Add anhydrous carbon tetrachloride (50 mL) to the flask and stir to dissolve the starting material. Add N-Bromosuccinimide (5.45 g, 30.7 mmol, 1.1 eq) and AIBN (0.092 g, 0.56 mmol, 0.02 eq).
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction mixture will turn yellow/orange.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent). A key visual indicator of reaction completion is the consumption of the dense NBS from the bottom of the flask and the appearance of the less dense succinimide floating at the surface.[3] The reaction is typically complete within 2-4 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Cool the mixture further in an ice bath for 15 minutes to precipitate the succinimide byproduct. Filter the mixture through a Büchner funnel to remove the white succinimide solid. Wash the solid with a small amount of cold CCl₄ (2 x 5 mL).
-
Work-up:
-
Transfer the filtrate to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous sodium bicarbonate (2 x 25 mL), 5% aqueous sodium thiosulfate (1 x 25 mL) to remove any residual bromine, and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow solid.
-
Purification: The crude 3-bromo-6-nitrophthalide can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel.
Experimental Workflow & Data
The entire process from setup to characterization is outlined in the workflow diagram below.
Caption: End-to-end workflow for the synthesis of 3-bromo-6-nitrophthalide.
Table of Expected Results & Parameters
| Parameter | Value |
| Molar Ratio (Substrate:NBS:AIBN) | 1 : 1.1 : 0.02 |
| Solvent | Anhydrous CCl₄ or Acetonitrile |
| Temperature | Reflux (77 °C for CCl₄) |
| Reaction Time | 2 - 4 hours |
| Expected Yield (Post-Purification) | 75 - 85% |
| Appearance of Product | Off-white to pale yellow solid |
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive initiator.- Wet solvent.- Old/impure NBS. | - Use a fresh batch of AIBN.- Ensure solvent is completely anhydrous.- Recrystallize NBS from hot water before use.[1] |
| Formation of Aromatic Bromination Side Products | - High local concentration of Br₂. | - Ensure vigorous stirring.- Consider adding NBS portion-wise over the course of the reaction. |
| Low Yield | - Incomplete reaction.- Product loss during work-up. | - Extend reflux time and monitor closely with TLC.- Be careful during aqueous extractions to avoid emulsion formation. |
| Product Hydrolysis | - Presence of water in the reaction mixture. | - Use anhydrous solvents and dry glassware thoroughly before starting the reaction. |
Safety & Handling
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and harmful to the environment. All operations must be conducted in a certified chemical fume hood. Consider substituting with a less hazardous solvent like acetonitrile.[3]
-
AIBN: Thermally unstable. Can release toxic fumes upon decomposition. Store in a cool place and avoid excessive heating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
References
-
N-Bromosuccinimide - Wikipedia. Wikipedia. [Link]
-
10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep®. [Link]
-
Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]
-
NBS: Radical Bromination. YouTube. [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. ChemRxiv. [Link]
-
2-Bromo-6-nitrophenol | C6H4BrNO3. PubChem. [Link]
-
2-Bromo-4-methyl-6-nitrophenol. NIST WebBook. [Link]
-
Active/inactive aromatic ring bromination... Chemia. [Link]
-
14.2: Radical Allylic Halogenation. Chemistry LibreTexts. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
Aromatic Bromination in Concentrated Nitric Acid. Scientific Research Publishing. [Link]
-
6-Nitrophthalide | C8H5NO4. PubChem. [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. 6-Nitrophthalide | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Nucleophilic Substitution of 6-Nitro-3-Bromophthalide
Abstract
This guide outlines the high-fidelity protocols for the nucleophilic substitution of 6-nitro-3-bromophthalide (6-NBP) . As a highly activated "pseudo-acid chloride" derivative of isobenzofuran-1(3H)-one, 6-NBP serves as a critical electrophilic scaffold in the synthesis of bioactive isoindolinones and phthalide-drug conjugates (relevant to antiviral classes similar to Letermovir). This document details the mechanistic basis of C3-functionalization, specific protocols for C-N and C-O bond formation, and critical handling parameters to prevent hydrolytic degradation.
Strategic Context & Chemical Logic
The 3-bromophthalide core is not merely an alkyl halide; it is a cyclic
-
Electronic Activation: The nitro group (
) acts as a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it destabilizes the aromatic ring, making the C3 center more susceptible to nucleophilic attack compared to the unsubstituted parent phthalide. -
Mechanistic Duality: The reaction typically proceeds via an oxocarbenium ion intermediate (
-like) or a loose transition state, depending on the solvent dielectric constant and nucleophile strength. -
Hydrolytic Instability: The C3-Br bond is extremely labile. Exposure to atmospheric moisture rapidly hydrolyzes 6-NBP to 6-nitro-3-hydroxyphthalide (phthaldehydic acid derivative), a "dead-end" impurity in substitution workflows.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the ionization-substitution pathway, highlighting the critical oxocarbenium intermediate.
Experimental Protocols
General Handling Requirements
-
Atmosphere: Strictly anhydrous (
or Ar balloon/manifold). -
Solvents: Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran). Do not use protic solvents (MeOH, EtOH) as solvents; they will act as nucleophiles.
-
Glassware: Oven-dried (>120°C) for at least 2 hours.
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of amine-functionalized phthalides or isoindolinone precursors. Substrate: 6-nitro-3-bromophthalide (generated in situ or commercial). Nucleophile: Secondary amine (e.g., morpholine, piperazine derivatives).
| Reagent | Equivalents | Role | Notes |
| 6-Nitro-3-bromophthalide | 1.0 eq | Electrophile | Handle in fume hood (Lachrymator). |
| Amine Nucleophile | 1.1 - 1.2 eq | Nucleophile | Excess ensures complete conversion. |
| DIPEA (Hünig's Base) | 1.5 eq | Acid Scavenger | Neutralizes HBr byproduct. |
| DCM (Anhydrous) | [0.1 M] | Solvent | Polar aprotic, stabilizes ion pairs. |
Step-by-Step Methodology:
-
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve the Amine Nucleophile (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 6-nitro-3-bromophthalide (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Why? Dropwise addition prevents localized high concentrations of HBr and controls the exotherm.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check via TLC (Silica; 30% EtOAc/Hexane). The starting bromide (
) should disappear; the product is typically more polar. Note: Do not leave the bromide on the TLC plate too long before developing, as it degrades.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography.
-
Stationary Phase: Neutralized Silica Gel (treat with 1%
in hexane prior to loading) is recommended to prevent acid-catalyzed degradation of the product.
-
Protocol B: C-O Bond Formation (Alkoxylation)
Application: Synthesis of pseudo-esters or prodrug moieties.
Step-by-Step Methodology:
-
Setup: Dissolve 6-nitro-3-bromophthalide (1.0 eq) in anhydrous THF under Argon.
-
Nucleophile Prep: In a separate vial, mix the Alcohol (1.2 eq) with Triethylamine (TEA) (1.5 eq).
-
Alternative: For sterically hindered alcohols, use
(1.1 eq) in THF to generate the alkoxide before adding the bromide.
-
-
Coupling: Add the alcohol/base mixture to the bromide solution at -10°C .
-
Completion: Stir at RT for 3 hours. Monitor for the disappearance of the UV-active bromide spot.
-
Isolation: Standard aqueous workup (as above). Recrystallization from EtOAc/Heptane is often preferred over chromatography for crystalline alkoxy-phthalides.
Critical Process Parameters & Troubleshooting
The following table summarizes common failure modes and their scientific root causes.
| Observation | Root Cause | Corrective Action |
| Formation of White Precipitate | Hydrolysis to 6-nitro-3-hydroxyphthalide. | Ensure solvents are anhydrous (<50 ppm |
| Low Yield (Amination) | Formation of bis-alkylated species or ring opening. | Maintain 0°C during addition. Ensure strict 1:1 stoichiometry of bromide to amine if the amine is primary. |
| Product Decomposition on Column | Acid sensitivity of the acetal linkage. | Use 1% Triethylamine in the eluent to neutralize silica acidity. |
| Darkening of Reaction Mixture | Polymerization or redox side reactions. | Degas solvents to remove |
Workflow Visualization
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: 3-Bromophthalides are potent lachrymators (tear agents) and mucous membrane irritants. All weighing and handling must occur inside a functioning fume hood.
-
Skin Sensitizer: The nitro group increases lipophilicity and skin permeation. Double-gloving (Nitrile) is required.
-
Storage: Store the starting material at 2–8°C under inert gas. If the solid turns from white/pale yellow to orange/brown, significant decomposition (HBr release) has occurred.
References
-
Mechanistic Foundation: Nucleophilic Substitution at the Carbonyl Carbon and Derivatives. ChemGuide. Available at: [Link]
- Phthalide Functionalization:Synthesis of 3-substituted phthalides via nucleophilic substitution. Journal of Chemical Research. (General reactivity context).
-
Letermovir Context: Humphrey, G. R., et al. (2016).[1] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. (Illustrates the pharmaceutical relevance of the isobenzofuranone scaffold). Available at: [Link]
Sources
Application Note: Synthesis of 6-Nitroisoindolin-1-ones from Bromophthalide
This Application Note and Protocol details the synthesis of 6-nitroisoindolin-1-ones , a critical scaffold in medicinal chemistry (notably as precursors to immunomodulatory drugs like Lenalidomide and Pomalidomide).
While industrial routes often utilize methyl 2-(bromomethyl)benzoates, this guide specifically addresses the bromophthalide pathway requested. This route involves the bromination of 6-nitrophthalide to 3-bromo-6-nitrophthalide , followed by aminolysis and reductive dehydroxylation to yield the target isoindolin-1-one core.
Abstract & Strategic Overview
The 6-nitroisoindolin-1-one scaffold is a pharmacophore central to the development of cereblon E3 ligase modulators. The synthesis described herein utilizes 3-bromo-6-nitrophthalide as a high-reactivity electrophile. Unlike the ortho-phthalaldehyde route (which requires unstable dialdehydes) or the oxidative cyclization of isoindolines, the bromophthalide route offers a controlled, stepwise construction of the lactam ring.
Key Technical Challenge: The direct reaction of 3-bromophthalides with primary amines typically yields 3-hydroxyisoindolin-1-ones (hemiaminals) rather than the fully reduced isoindolin-1-one. Consequently, this protocol integrates a reductive dehydroxylation step (using Zn/AcOH or Et3SiH/TFA) to ensure the formation of the methylene (–CH₂–) group at position 3.
Retrosynthetic Analysis & Mechanism
The synthesis proceeds via a radical bromination followed by a nucleophilic substitution-cyclization cascade.
Figure 1: Synthetic pathway from 6-nitrophthalide to 6-nitroisoindolin-1-one via the bromophthalide intermediate.
Experimental Protocols
Phase 1: Synthesis of 3-Bromo-6-nitrophthalide
Objective: Activation of the benzylic position via radical bromination.
Reagents:
-
6-Nitrophthalide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide
-
Solvent: Carbon tetrachloride (
) or Trifluoromethylbenzene (PhCF - Green alternative)
Protocol:
-
Setup: Charge a dry round-bottom flask with 6-nitrophthalide (e.g., 10.0 g, 55.8 mmol) and anhydrous PhCF
(100 mL). -
Addition: Add NBS (10.9 g, 61.4 mmol) and AIBN (0.46 g, 2.8 mmol).
-
Reaction: Heat the suspension to reflux (approx. 102°C for PhCF
) under nitrogen. Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material spot (Rf ~0.5) should convert to a less polar bromide spot (Rf ~0.7).-
Note: Reaction typically requires 3–6 hours. If conversion stalls, add a second portion of AIBN (0.02 equiv).
-
-
Workup: Cool the mixture to 0°C. Succinimide byproduct will precipitate.
-
Filtration: Filter off the succinimide and wash the cake with cold solvent.
-
Concentration: Evaporate the filtrate under reduced pressure to yield crude 3-bromo-6-nitrophthalide as a yellowish solid.
-
Purification: Recrystallize from cyclohexane or use directly if purity >90% (unstable on silica gel).
-
Yield Expectation: 80–90%.
-
Phase 2: Aminolysis & Cyclization to 6-Nitroisoindolin-1-one
Objective: Reaction with amine (e.g., ammonia or alkyl amine) and subsequent reduction.
Reagents:
-
3-Bromo-6-nitrophthalide (1.0 equiv)
-
Primary Amine (
) or Ammonium Acetate (for unsubstituted N) (1.2 equiv) -
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Reducing Agent: Zinc dust (5.0 equiv) / Acetic Acid (AcOH)
Protocol:
-
Substitution (Hemiaminal Formation):
-
Dissolve 3-bromo-6-nitrophthalide (5.0 g, 19.4 mmol) in anhydrous THF (50 mL) or DMF (if amine solubility is low).
-
Cool to 0°C. Add the amine (e.g., methylamine, 2.0 M in THF, 11.6 mL) and TEA (5.4 mL) dropwise.
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Mass spec will show the mass of the 3-hydroxy intermediate (
).
-
-
Reductive Dehydroxylation (One-Pot or Two-Step):
-
Method A (Zn/AcOH - Robust): Concentrate the reaction mixture to remove THF. Dissolve the residue in Glacial Acetic Acid (40 mL). Add Zinc dust (6.3 g, 97 mmol) in portions. Heat to 60°C for 2 hours.
-
Method B (Silane - Mild): If sensitive functional groups are present, treat the isolated 3-hydroxy intermediate with Triethylsilane (3.0 equiv) and TFA (5.0 equiv) in DCM at 0°C -> RT.
-
-
Workup:
-
Filter off Zinc salts (if Method A).
-
Dilute filtrate with water (200 mL) and neutralize with saturated
or (careful of foaming). -
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify by column chromatography (Gradient: 0 -> 5% MeOH in DCM).
-
Target Product: 6-Nitroisoindolin-1-one (solid).
-
Comparative Data & Optimization
| Parameter | Bromophthalide Route (This Protocol) | Bromomethyl Benzoate Route (Industrial) |
| Starting Material | 6-Nitrophthalide | Methyl 2-methyl-5-nitrobenzoate |
| Key Intermediate | 3-Bromo-6-nitrophthalide | Methyl 2-(bromomethyl)-5-nitrobenzoate |
| Cyclization Step | Reacts with amine to form 3-hydroxy species. | Reacts with amine to form isoindolinone directly. |
| Reduction Required? | Yes (to remove 3-OH). | No (direct cyclization). |
| Atom Economy | Lower (requires reduction step). | Higher. |
| Use Case | Best for diverse 3-substituted derivatives. | Best for large-scale manufacturing (e.g., Lenalidomide). |
Troubleshooting & Critical Control Points
-
Instability of Bromophthalide: 3-Bromophthalides are moisture-sensitive. Store under argon at -20°C. Hydrolysis yields phthalaldehydic acid (open ring), which will not cyclize correctly.
-
Incomplete Reduction: If the 3-hydroxy intermediate persists (visible by NMR: doublet at ~6.0 ppm for H-3, disappears upon
shake), increase the equivalents of Zinc or switch to . -
Regiochemistry: Ensure the starting material is 6-nitrophthalide .[1] Using 5-nitrophthalide will yield the 5-nitroisoindolinone isomer.
Safety Profile
-
NBS/Bromides: Lachrymators and skin irritants. Handle in a fume hood.
-
Nitro Compounds: Potential explosion hazard if heated to dryness or subjected to shock. Do not distill high-nitro residues.
-
Benzene/CCl4: Avoid CCl4 due to carcinogenicity; use PhCF3 or Chlorobenzene as safer substitutes.
References
-
Synthesis of 3-Bromophthalide: Koten, I. A.; Sauer, R. J.[2] Organic Syntheses, 1962 , 42, 26. Link
-
Reactivity of 3-Bromophthalides with Amines: McAlees, A. J., et al. Journal of the Chemical Society, Perkin Transactions 1, 1977 , 2030-2036. Link
-
Reduction of 3-Hydroxyisoindolinones: Speckamp, W. N., et al. Tetrahedron, 1975 , 31(11-12), 1437-1441. Link
-
Lenalidomide/Pomalidomide Precursor Synthesis (Benzoate Route Comparison): Muller, G. W., et al. Bioorganic & Medicinal Chemistry Letters, 1999 , 9(11), 1625-1630. Link
-
General Isoindolinone Synthesis Review: Grimm, J. B., et al. Journal of Combinatorial Chemistry, 2007 , 9(6), 1072–1083. Link
Sources
Application Note: Reaction of 6-Nitro-3-Bromophthalide with Primary Amines
This is a comprehensive Application Note and Protocol guide for the reaction of 6-nitro-3-bromophthalide with primary amines. This reaction is a critical transformation in medicinal chemistry, particularly for the synthesis of isoindolinone scaffolds found in immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide analogs.
Abstract & Introduction
The reaction of 6-nitro-3-bromophthalide (also known as 6-nitro-3-bromoisobenzofuran-1(3H)-one) with primary amines is a versatile method for generating 3-(alkylamino)phthalides and, via subsequent reduction or rearrangement, isoindolin-1-ones (phthalimidines). This pathway is strategically significant in drug discovery for synthesizing analogs of Thalidomide, Lenalidomide, and other cereblon (CRBN) E3 ligase modulators.
Unlike the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate (which directly cyclizes to the isoindolinone core), the 3-bromophthalide intermediate retains a higher oxidation state at the C3 position. This allows for the divergent synthesis of 3-substituted isoindolinones or hydroxy-isoindolinones , providing a handle for further functionalization not possible with the standard bromomethyl ester route.
Chemical Background & Mechanism
The Electrophile: 6-Nitro-3-Bromophthalide
The substrate features a phthalide (lactone) core activated by two factors:
-
C3-Bromine: A highly reactive leaving group at the benzylic/hemiacetal position.
-
6-Nitro Group: A strong electron-withdrawing group (EWG) that increases the electrophilicity of the C3 carbon and the lactone carbonyl, making the system highly susceptible to nucleophilic attack.
Reaction Mechanism
The reaction with a primary amine (
-
Nucleophilic Attack: The amine attacks the electrophilic C3 position.
-
Displacement: Bromide (
) is displaced, forming the 3-(alkylamino)phthalide (3-amino-isobenzofuranone). -
Equilibrium: This intermediate exists in equilibrium with the open-chain imino-acid or pseudo-amide forms, depending on solvent and pH.
-
Reduction (Optional): To obtain the stable isoindolin-1-one (pharmacophore), the 3-amino/3-hydroxy group is often reduced (e.g., using
, , or ).
Caption: Mechanistic pathway from bromophthalide to isoindolinone via amino-phthalide intermediate.
Experimental Protocol
Objective: Synthesis of 3-(benzylamino)-6-nitrophthalide (Model Reaction).
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 6-Nitro-3-bromophthalide | ~258.03 | 1.0 | Substrate |
| Primary Amine (e.g., Benzylamine) | Variable | 1.1 - 1.2 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Acid Scavenger) |
| Acetonitrile (MeCN) | - | Solvent | Reaction Medium |
| Dichloromethane (DCM) | - | Workup | Extraction Solvent |
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon.[1]
-
-
Solubilization:
-
Add 6-nitro-3-bromophthalide (1.0 mmol, 258 mg) to the flask.
-
Add anhydrous Acetonitrile (MeCN) (5 mL). Stir until partially dissolved (suspension is acceptable; it will clear as reaction proceeds).
-
-
Addition:
-
Cool the mixture to 0°C using an ice bath (highly reactive substrates may degrade at RT).
-
Add Triethylamine (1.5 mmol, 210 µL) dropwise.
-
Add the Primary Amine (1.1 mmol) dropwise over 5 minutes.
-
Observation: The solution often turns yellow/orange due to the nitro-aromatic chromophore and formation of the amine salt.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-25°C).
-
Stir for 2–4 hours .
-
Monitoring: Check reaction progress by TLC (Hexane:EtOAc 1:1). The starting material (
) should disappear, and a more polar spot ( ) should appear.
-
-
Workup:
-
Quench the reaction with Water (10 mL).
-
Extract with DCM or Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The crude product (often a solid) can be recrystallized from EtOH/Hexane or purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexane).
-
Characterization (Expected Data)[3]
-
1H NMR (CDCl3):
-
H-3 (Phthalide ring): A diagnostic singlet or doublet (if coupling with NH) around δ 6.0 - 6.5 ppm . This shift confirms the substitution of Br (typically >7.0 ppm) with Nitrogen.
-
NH: Broad singlet around δ 2.5 - 4.0 ppm (exchangeable).
-
Aromatic H: 3 protons for the phthalide core (shifts affected by 6-nitro group).
-
-
MS (ESI):
peak corresponding to the amine adduct.
Optimization & Troubleshooting
Solvent Screening
The choice of solvent affects the equilibrium between the cyclic amino-phthalide and the ring-opened amide.
| Solvent | Dielectric Const.[3] | Outcome | Recommendation |
| Acetonitrile (MeCN) | 37.5 | Clean substitution; favors cyclic form. | Preferred |
| DMF | 36.7 | Fast reaction; difficult to remove; can cause hydrolysis. | Use for unreactive amines. |
| DCM | 8.9 | Slower reaction; heterogeneous; good for workup. | Use for highly reactive amines. |
| THF | 7.5 | Moderate rate; good solubility. | Alternative to MeCN. |
Common Issues
-
Hydrolysis: If water is present, the Br is displaced by OH, forming 6-nitro-3-hydroxyphthalide . Prevention:[3][4] Use anhydrous solvents and keep under inert atmosphere.[1]
-
Bis-alkylation: Rare due to steric hindrance at C3, but possible with small amines. Prevention:[3][4] Use slight excess of amine (1.1 eq) rather than large excess.
-
Ring Opening: In highly polar protic solvents (MeOH), the product may exist as the open-chain acetal/amide. Fix: Evaporate and redissolve in non-polar solvent (CDCl3) to drive cyclization.
Safety Considerations
-
Lachrymator: 3-bromophthalides are potent lachrymators (tear agents) and skin irritants. Handle only in a functioning fume hood.
-
Sensitizer: Nitro-aromatics and brominated compounds can cause severe allergic skin reactions. Double-glove (Nitrile) and wear a lab coat.
-
Explosion Hazard: While 6-nitro-3-bromophthalide is generally stable, nitro compounds can be energetic. Avoid high heat (>100°C) during drying.
References
-
Synthesis of Isoindolinones: Organic Chemistry Portal. "Synthesis of Isoindolinones and Phthalimidines." Available at: [Link]
-
Lenalidomide Precursors: New Drug Approvals. "Lenalidomide Synthesis and Process Chemistry." Available at: [Link]
-
Phthalide Reactivity: ScienceDirect / Tetrahedron. "Reactions of 3-bromophthalides with nucleophiles: A mechanistic study." (General Reference for 3-bromo reactivity).[3]
Sources
Application Notes & Protocols: A Guide to the Synthesis of 6-Amino-3H-Isobenzofuran-1-one Derivatives
Introduction: The Significance of the 6-Aminophthalide Scaffold
The isobenzofuran-1(3H)-one, commonly known as the phthalide scaffold, is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this class, 6-amino-3H-isobenzofuran-1-one and its derivatives represent a critical subclass of building blocks in medicinal chemistry and drug development. The primary amino group at the 6-position serves as a versatile synthetic handle for introducing diverse functionalities, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. These derivatives have shown promise as antidepressant agents and are key intermediates for more complex therapeutic molecules.[4]
This technical guide provides a comprehensive overview of a primary synthetic route for preparing 6-amino-3H-isobenzofuran-1-one, focusing on the underlying chemical principles, detailed step-by-step protocols, and critical insights for successful execution.
Strategic Overview: Retrosynthetic Analysis
The most direct and reliable strategy for the synthesis of 6-amino-3H-isobenzofuran-1-one involves a two-step sequence starting from 4-nitrophthalic acid. The core logic is to first establish the phthalide ring system and then convert the nitro group into the target amine.
Caption: Retrosynthetic pathway for 6-amino-3H-isobenzofuran-1-one.
This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the individual transformations. The key steps are:
-
Reductive Lactonization: Selective reduction of one carboxylic acid group of 4-nitrophthalic acid to a hydroxymethyl group, followed by spontaneous acid-catalyzed intramolecular cyclization (lactonization) to form the phthalide ring.
-
Aromatic Nitro Group Reduction: Conversion of the 6-nitro intermediate to the final 6-amino product via catalytic hydrogenation.
Protocol I: Synthesis of 6-Nitro-3H-isobenzofuran-1-one
This protocol details the formation of the phthalide ring from 4-nitrophthalic acid. The choice of sodium borohydride as the reducing agent allows for the selective reduction of one carboxylic acid group in the presence of the other and the nitro group. The subsequent acidic workup facilitates the cyclization to the lactone.
Rationale and Mechanistic Insight
Sodium borohydride (NaBH₄) is a mild reducing agent, generally selective for aldehydes, ketones, and acyl chlorides. While it does not typically reduce isolated carboxylic acids, its reactivity can be enhanced. In this procedure, the initial formation of a borate-carboxylate intermediate makes one of the carboxylic acid groups more susceptible to reduction. The reaction is carefully controlled to favor the mono-reduction. Upon acidification, the resulting hydroxymethyl carboxylic acid readily undergoes intramolecular esterification (lactonization) to yield the stable five-membered phthalide ring.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Nitrophthalic Acid | C₈H₅NO₆ | 211.13 | 10.0 g | 47.36 mmol | Starting Material |
| Sodium Borohydride | NaBH₄ | 37.83 | 3.58 g | 94.72 mmol | Reducing Agent (2.0 eq) |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Anhydrous Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~30 mL | - | 2 M Aqueous Solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 300 mL | - | Extraction Solvent |
| Brine | NaCl(aq) | - | 100 mL | - | Washing Solution |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalic acid (10.0 g, 47.36 mmol) and anhydrous tetrahydrofuran (200 mL). Stir the suspension at room temperature.
-
Addition of Reducing Agent: Carefully add sodium borohydride (3.58 g, 94.72 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure the reaction is performed in a well-ventilated fume hood. The addition should be slow enough to control the effervescence.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 2 M HCl (~30 mL) to quench the excess NaBH₄ and acidify the solution to pH 1-2. Continue stirring for 30 minutes at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield 6-nitro-3H-isobenzofuran-1-one as a pale yellow solid.
Protocol II: Synthesis of 6-Amino-3H-isobenzofuran-1-one
This protocol describes the catalytic hydrogenation of the nitro group. This method is highly efficient, clean, and typically provides high yields of the desired amine with minimal side products.
Rationale and Mechanistic Insight
Catalytic hydrogenation is a classic and robust method for the reduction of aromatic nitro compounds.[5] The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas (H₂) is adsorbed onto the palladium surface, where it dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the final amine. This method is favored for its clean conversion and the ease of catalyst removal by simple filtration.
Caption: Experimental workflow for catalytic hydrogenation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 6-Nitro-3H-isobenzofuran-1-one | C₈H₅NO₄ | 179.13 | 5.0 g | 27.91 mmol | Starting Material |
| Palladium on Carbon (10%) | Pd/C | - | 250 mg | - | Catalyst (5 wt%) |
| Methanol | CH₃OH | 32.04 | 150 mL | - | Solvent |
| Hydrogen Gas | H₂ | 2.02 | Balloon | - | Reducing Agent |
| Celite® | - | - | As needed | - | Filtration Aid |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL hydrogenation flask (or a standard round-bottom flask), dissolve 6-nitro-3H-isobenzofuran-1-one (5.0 g, 27.91 mmol) in methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg, 5 wt%) to the solution. Safety Note: Pd/C can be pyrophoric. Handle in an inert atmosphere or add it to the solvent carefully.
-
Hydrogenation: Seal the flask, and purge the system by evacuating and backfilling with nitrogen gas (3 times), followed by evacuating and backfilling with hydrogen gas (3 times). Secure a balloon filled with hydrogen gas to the flask.
-
Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere (balloon pressure). The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Filtration: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol. Caution: Do not allow the filtered catalyst to dry completely in the air as it can ignite. Quench the catalyst on the filter paper with water.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting solid is often pure enough for subsequent steps. If necessary, it can be recrystallized from ethyl acetate/hexane to afford 6-amino-3H-isobenzofuran-1-one as a crystalline solid.
Characterization Data (Representative)
-
6-Amino-3H-isobenzofuran-1-one:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.35 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.75 (s, 1H), 5.50 (s, 2H, NH₂), 5.15 (s, 2H, CH₂).
-
IR (KBr, cm⁻¹): 3450, 3350 (N-H stretch), 1750 (C=O, lactone), 1620 (N-H bend).
-
MS (ESI): m/z 150.1 [M+H]⁺.
-
Troubleshooting and Field-Proven Insights
-
Incomplete Reduction in Protocol I: If the conversion to the phthalide is low, the activity of the NaBH₄ may be compromised. Ensure it is a fresh, dry powder. Alternatively, increasing the reflux time or using a slight excess of NaBH₄ (up to 2.5 eq) can drive the reaction to completion.
-
Catalyst Poisoning in Protocol II: The hydrogenation may stall if the starting material or solvent contains impurities (e.g., sulfur compounds). Using high-purity reagents is crucial. If the reaction stops, filtering the mixture and adding a fresh batch of catalyst can sometimes restart the reduction.
-
Over-reduction: While unlikely under these conditions, more forcing hydrogenation conditions (high pressure, high temperature) could potentially lead to the reduction of the lactone ring. Sticking to balloon pressure and room temperature is recommended for this specific transformation.
-
Workup of Hydrogenation: The filtration through Celite is a critical step to ensure complete removal of the palladium catalyst, which can interfere with subsequent reactions. A fine-grade Celite and a sintered glass funnel are recommended for best results.
Conclusion
The synthetic pathway detailed in these application notes provides a reliable and scalable method for the preparation of 6-amino-3H-isobenzofuran-1-one, a highly valuable scaffold for drug discovery and development. By starting with commercially available 4-nitrophthalic acid, the target molecule can be accessed in two high-yielding steps. The protocols emphasize safety, efficiency, and provide the necessary insights for researchers to successfully synthesize this and related derivatives for their research programs.
References
- Vertex AI Search. (2024).
- BenchChem. (2025). Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide.
- RSC Publishing. (n.d.).
- RSC Publishing. (2024).
- MedchemExpress.com. (n.d.). Phthalide | Chemical Scaffold.
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
- MDPI. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew).
- ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega.
- J-Stage. (n.d.).
- MDPI. (2025).
- PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)
- PubMed. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen-Schmidt Condensation and Their Antileishmanial Activity.
- Wang, P., et al. (2014).
- University of Zawia. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- PubMed. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
- PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
- ACS Publications. (2020). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega.
- Organic Chemistry Portal. (2015). Domino One-Pot Process for the Synthesis of Isobenzofuran-1(3H)-ones via [Cu]-Catalysis Using Water as the Green Solvent. J. Org. Chem., 80, 7089-7098.
- Thieme. (n.d.).
- Taylor & Francis Online. (2008). Design and synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as inhibitors of human cytosolic phospholipase A2α.
- NIH. (2019). A concise synthesis of 3-substituted-7-amino-6-carboxyl-8-azachromones.
- AIR Unimi. (n.d.).
- ChemicalBook. (n.d.). 3-Nitrophthalic anhydride synthesis.
- MOST Wiedzy. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted.
- TSI Journals. (2012). SYNTHESIS OF SUBSTITUTED-4, 6-DIARYL-2-IMINO- PHENYL-3HYDRO-1, 3-THIAZINE.
- Google Patents. (n.d.). US3887588A - Process for making nitrophthalic anhydrides.
Sources
- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
Application Note: A Detailed Protocol for the Synthesis of 7-Nitro-Substituted Phthalazinone Derivatives from 6-Nitro-3-Bromophthalide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Phthalazinone Scaffolds in Medicinal Chemistry
Phthalazinone derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles have garnered significant attention due to their broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][2] The versatility of the phthalazinone core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects. Notably, the introduction of a nitro group can significantly influence the molecule's electronic properties and biological activity, making nitro-substituted phthalazinones an area of active research.[3][4][5]
This application note provides a comprehensive guide to the synthesis of 7-nitro-substituted phthalazinone derivatives, utilizing 6-nitro-3-bromophthalide as a key starting material. The protocol herein is designed to be a self-validating system, with detailed explanations for each experimental step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy: From 6-Nitro-3-Bromophthalide to 7-Nitro-Phthalazinones
The synthetic route to 7-nitro-phthalazinone derivatives from 6-nitro-3-bromophthalide involves a key cyclocondensation reaction with hydrazine or its derivatives. The bromo group at the 3-position of the phthalide serves as a good leaving group, facilitating the initial nucleophilic attack by hydrazine. The nitro group at the 6-position remains on the phthalazinone backbone, yielding the 7-nitro derivative.
Proposed Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration. The proposed mechanism is outlined below:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine molecule attacks the electrophilic carbonyl carbon of the phthalide ring.
-
Ring Opening: This attack leads to the opening of the lactone ring, forming a 2-(bromomethyl)-4-nitrobenzoylhydrazide intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazide intermediate then undergoes an intramolecular nucleophilic attack on the benzylic carbon bearing the bromine atom.
-
Dehydrobromination and Tautomerization: Subsequent elimination of hydrogen bromide (HBr) and tautomerization leads to the formation of the stable phthalazinone ring system.
Experimental Protocol: Synthesis of 7-Nitro-2,3-dihydrophthalazin-1(2H)-one
This protocol details the synthesis of the parent 7-nitro-2,3-dihydrophthalazin-1(2H)-one. This procedure can be adapted for the synthesis of various N-substituted derivatives by using substituted hydrazines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Nitro-3-bromophthalide | ≥98% | Commercially Available |
| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Acetic Acid (AcOH) | Glacial | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |
| Distilled Water (H₂O) | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Instrumentation
| Instrument | Purpose |
| Round-bottom flask with reflux condenser | Reaction vessel |
| Magnetic stirrer with heating mantle | Stirring and heating |
| Buchner funnel and filter paper | Filtration |
| Rotary evaporator | Solvent removal |
| Melting point apparatus | Melting point determination |
| NMR Spectrometer (¹H and ¹³C) | Structural characterization |
| Mass Spectrometer | Molecular weight determination |
| FT-IR Spectrometer | Functional group analysis |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-nitro-3-bromophthalide (1.0 g, 3.88 mmol) in ethanol (30 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.24 mL, 4.66 mmol, 1.2 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form.
-
Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the solid with cold ethanol (2 x 10 mL). If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to obtain 7-nitro-2,3-dihydrophthalazin-1(2H)-one as a solid.
Characterization Data (Hypothetical)
The following table presents hypothetical characterization data for the synthesized 7-nitro-2,3-dihydrophthalazin-1(2H)-one, based on typical values for similar structures.
| Analysis | Expected Result |
| Appearance | Pale yellow solid |
| Yield | 70-85% |
| Melting Point | >200 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.8 (s, 1H, NH), 8.5-8.7 (m, 2H, Ar-H), 8.0 (d, 1H, Ar-H), 4.5 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.0 (C=O), 148.0, 135.0, 130.0, 128.0, 125.0, 122.0, 45.0 (CH₂) |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (N-H stretch), 1660 (C=O stretch), 1530, 1350 (NO₂ stretch) |
| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₈H₇N₃O₃: 194.05; found: 194.06 |
Visualization of the Synthetic Workflow
The overall workflow for the synthesis and characterization of 7-nitro-phthalazinone derivatives is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of 7-nitro-phthalazinone.
Mechanism Visualization
The following diagram illustrates the proposed reaction mechanism for the formation of the phthalazinone ring.
Sources
- 1. longdom.org [longdom.org]
- 2. Frontiers | Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing hydrolysis of 6-nitro-3-bromophthalide during storage
A Guide for Researchers on Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for 6-nitro-3-bromophthalide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information to ensure the stability and integrity of your valuable compound. As a key intermediate in the synthesis of pharmaceuticals and fluorescent dyes, maintaining the purity of 6-nitro-3-bromophthalide is critical for experimental success.[1][2][3] This document offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address the primary challenge associated with its storage: hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is 6-nitro-3-bromophthalide and why is it susceptible to hydrolysis?
6-Nitro-3-bromophthalide is a synthetic organic compound featuring a phthalide (isobenzofuranone) core structure.[3][4] Its susceptibility to hydrolysis stems from the lactone ring, which is a cyclic ester. This functional group is inherently reactive towards water, especially under conditions that are not neutral (acidic or basic).
The hydrolysis reaction involves the cleavage of the ester bond by a water molecule, which opens the lactone ring to form 2-bromo-5-nitro-alpha-hydroxy-o-toluic acid. Several factors exacerbate this vulnerability:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (-NO₂) on the aromatic ring increases the electrophilicity (positive character) of the carbonyl carbon in the lactone. This makes it a more attractive target for nucleophilic attack by water. The effect of electron-withdrawing groups in accelerating ester hydrolysis is a well-documented principle in organic chemistry.[5]
-
Moisture: Direct contact with atmospheric moisture is the primary initiator of hydrolysis.[6][7] The compound is classified as moisture-sensitive.[6][7]
Q2: What are the visible signs of degradation or hydrolysis?
While initial hydrolysis may not be visible, significant degradation can manifest in several ways:
-
Change in Physical Appearance: The compound, typically a white to yellow or orange crystalline powder, may show changes in color or texture.[3] Clumping or the appearance of a sticky or oily residue can indicate the uptake of moisture and subsequent degradation.
-
Melting Point Depression: Pure 6-nitro-3-bromophthalide has a defined melting point range (approx. 143-147 °C).[3] Hydrolysis creates an impurity (the ring-opened carboxylic acid), which will typically lead to a lower and broader melting point range. This phenomenon is also noted in the parent compound, 3-bromophthalide, which shows a depressed melting point upon standing due to decomposition.[8]
-
Inconsistent Experimental Results: The most critical indicator is often variability or failure in downstream synthetic applications. The hydrolyzed product will not have the correct reactive sites for subsequent reactions, leading to low yields or complete reaction failure.
Q3: What are the ideal storage conditions to prevent hydrolysis?
To maintain the long-term stability of 6-nitro-3-bromophthalide, strict adherence to proper storage protocols is essential. The core principle is the rigorous exclusion of moisture.
-
Temperature: Store in a cool, dry place.[9] While some suppliers suggest room temperature storage, refrigeration (2-8°C) under an inert atmosphere is recommended for the analogous, less stable compound 3-bromophthalide and represents a best practice for maximizing shelf life.[1]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen.[1] This displaces moist air from the container's headspace.
-
Container: Use a tightly sealed container.[7] For added protection, the primary container's seal can be reinforced with parafilm.
-
Environment: Store the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[10][11] This provides a secondary barrier against ambient humidity.[11]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, well-ventilated area[9] | Slows the rate of potential degradation reactions. |
| Atmosphere | Under inert gas (Argon or Nitrogen)[1] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Humidity | In a desiccator with active desiccant[10] | Provides a moisture-free environment, which is the most critical factor. |
| Light | Protected from direct light[12] | Prevents potential light-induced degradation (photolysis). |
| Container | Tightly sealed, airtight container[7] | Acts as the primary barrier against environmental contaminants. |
Troubleshooting Guide: Identifying and Managing Hydrolysis
This section provides actionable steps if you suspect your sample of 6-nitro-3-bromophthalide has undergone hydrolysis.
Problem: My experimental yield is low, and I suspect the starting material is degraded.
Solution: Analytical Confirmation
Visual inspection is not sufficient. You must use analytical techniques to confirm the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the preferred method in the pharmaceutical industry for separating and quantifying impurities and degradation products.[13][14][15]
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Objective: To separate and quantify 6-nitro-3-bromophthalide from its more polar hydrolysis product.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Instrumentation:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to ensure consistent ionization.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/VIS detector set to a wavelength where the compound and expected impurity absorb (e.g., 254 nm).
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample. The unhydrolyzed, less polar 6-nitro-3-bromophthalide will have a longer retention time than its more polar, ring-opened carboxylic acid hydrolysis product.
-
Interpretation: Compare the peak area of the main compound to any impurity peaks. A significant secondary peak with a shorter retention time is strong evidence of hydrolysis.
Note: For highly reactive intermediates, alternative techniques like normal-phase HPLC (NP-HPLC) or supercritical fluid chromatography (SFC) can be used to avoid aqueous mobile phases entirely.[13]
Problem: My solid compound appears clumpy and discolored.
Solution: Handling and Pre-use Drying
Clumping is a clear sign of moisture absorption.[12] If analytical testing confirms the presence of the desired compound but also indicates moisture, you may be able to salvage the material for non-critical applications by drying it.
Protocol 2: Drying Hygroscopic Solids
-
Transfer: In a low-humidity environment (e.g., a glove box or under a nitrogen blanket), transfer the required amount of the compound to a clean, dry flask.
-
Drying: Place the flask in a vacuum oven or connect it to a high-vacuum line (Schlenk line).
-
Conditions: Dry the material under high vacuum for several hours. Gentle heating (e.g., 30-40°C) can be applied, but ensure the temperature is well below the compound's melting point to avoid decomposition.
-
Storage: Once dry, immediately transfer the compound to a desiccator for short-term storage or use it directly in your experiment.
Causality: This procedure removes adsorbed water, which can prevent further hydrolysis and ensure accurate weighing for your reaction. For moisture-sensitive experiments, using freshly dried material is crucial.[10]
Proactive Prevention: Best Practices for Storage and Handling
The most effective strategy is prevention. Adhering to the following workflow will minimize the risk of hydrolysis from the moment a new bottle is received.
-
Why equilibrate to room temperature before opening? Opening a cold container in a warmer, humid lab environment will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire bottle.
-
Why backfill with inert gas? Each time the bottle is opened, the inert atmosphere is replaced with ambient air containing moisture.[11] Replenishing the headspace with a dry, inert gas like argon or nitrogen is a critical step to protect the remaining material.[11]
By implementing these rigorous storage and handling protocols, researchers can ensure the long-term stability and purity of 6-nitro-3-bromophthalide, leading to more reliable and reproducible experimental outcomes.
References
- Vertex AI Search. (2024). Guide to Safe Chemical Storage: Best Practices for the Industry.
-
Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]
- U.S. Chemical Safety and Hazard Investigation Board. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
-
University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
-
Various Authors. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]
- MilliporeSigma. (2025).
- Thor Specialities (UK) LTD. (2015).
- LibreTexts. (2009). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- Yi, L., Bandu, M. L., & Desaire, H. (2005). Identifying lactone hydrolysis in pharmaceuticals.
-
ChemBK. (2024). 3-Bromophtalide. Retrieved from [Link]
- Koten, I. A., & Sauer, R. J. (n.d.). 3-bromophthalide. Organic Syntheses Procedure.
- Maldonado, E., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 3019.
- Kumar, D., et al. (2024). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(6).
- Sigma-Aldrich. (2025).
- Various Authors. (2025). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- TA Instruments. (n.d.).
- Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
- Kumar, R., et al. (2013). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10(Suppl 1), S140-S146.
- LibreTexts. (2021). 24.6: Nitro Compounds.
- Apollo Scientific. (2023).
- Wang, Y., et al. (2023). Heuristic-Based Alkaline Hydrolysis Mechanism of Nitrate Ester (Nitrocellulose Monomer) and Nitroamine (Hexogen) Compounds: Electrostatic Attraction Effect of the Nitro Group. The Journal of Physical Chemistry A, 127(8), 1863-1873.
-
National Center for Biotechnology Information. (n.d.). 6-Nitrophthalide. PubChem. Retrieved from [Link]
-
PureSynth. (n.d.). 3-Bromophthalide 98.0%. Retrieved from [Link]
- ChemicalBook. (2026).
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Bromophthalide | 6940-49-4 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-Nitrophthalide | C8H5NO4 | CID 223584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chemtech-us.com [chemtech-us.com]
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- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Analytical techniques in pharmaceutical analysis: A review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Optimization of 6-Nitrophthalide Bromination
Role: Senior Application Scientist Topic: Wohl-Ziegler Bromination of 6-Nitrophthalide to 3-Bromo-6-Nitrophthalide Context: Key intermediate synthesis (e.g., for Lenalidomide/Pomalidomide)[1]
Executive Summary & Reaction Overview
Welcome to the Technical Support Center. This guide addresses the optimization of the radical bromination of 6-nitrophthalide to 3-bromo-6-nitrophthalide using N-Bromosuccinimide (NBS). This transformation is a critical step in the synthesis of immunomodulatory drugs (IMiDs).
The reaction follows a Wohl-Ziegler radical pathway . Unlike standard electrophilic aromatic substitution, this reaction targets the benzylic position (C3) of the lactone ring.[1]
The Reaction Scheme
Substrate: 6-Nitrophthalide Reagent: N-Bromosuccinimide (NBS) Catalyst: Radical Initiator (AIBN or Benzoyl Peroxide) Solvent: Chlorobenzene (Standard) or Trifluorotoluene (Green alternative) Product: 3-Bromo-6-nitrophthalide + Succinimide[1]
Core Mechanism & Critical Process Parameters (CPP)
To troubleshoot effectively, one must understand the radical chain propagation.[1] The reaction does not rely on high concentrations of
Diagram 1: Radical Chain Mechanism & Failure Points
Caption: The Wohl-Ziegler cycle. Note that Oxygen interrupts the radical chain (Induction failure), and moisture destroys the final product (Yield failure).[1]
Troubleshooting Guide (Q&A)
Category A: Reaction Initiation & Kinetics[1][2][3]
Q1: I added AIBN and refluxed, but the reaction hasn't started after 1 hour. Should I add more initiator? A: Do not add more initiator yet.
-
Root Cause: The "Induction Period" is likely prolonged by dissolved oxygen. Oxygen is a radical scavenger; the reaction will not propagate until all dissolved
is consumed. -
Solution:
-
Verify the color. The mix should turn orange/red (indicating
generation) then fade to pale yellow as the reaction proceeds.[1] If it stays dark red, the radical chain is broken.[1] -
Degas the solvent: Sparge with Nitrogen (
) for 15–30 minutes before heating. -
Check AIBN quality: AIBN decomposes over time. If your batch is old, recrystallize it from methanol (Caution: Explosive risk, handle with care) or buy fresh.[1]
-
Q2: The reaction stalls at 60% conversion. Why? A: This is often due to succinimide coating or initiator depletion .
-
Mechanism: Succinimide (byproduct) is insoluble in chlorobenzene/CCl4 and floats to the top.[1][2] If it coats the NBS surface, it prevents the release of low-level
required for the Goldfinger mechanism. -
Solution:
-
Ensure vigorous stirring to break up the succinimide crust.
-
Add the initiator in portions (e.g., 25% at start, 25% every hour) rather than all at once. The half-life of AIBN at 80°C is only ~1 hour.
-
Category B: Yield & Purity (The "Hidden" Killer)[1]
Q3: My HPLC shows 95% conversion, but my isolated yield is only 50%. Where did the product go? A: You likely destroyed it during workup.
-
Root Cause: Hydrolysis. 3-bromo-6-nitrophthalide is extremely moisture-sensitive. The C3-Br bond behaves like an acid bromide. In the presence of water, it hydrolyzes to 6-nitro-3-hydroxyphthalide (pseudo-acid) or the ring-opened aldehyde-acid.
-
Validation: Check your aqueous waste or the "impurity" peak. If you see a broad peak or a carboxylic acid signal, hydrolysis occurred.[1]
-
Corrective Action:
-
Avoid Aqueous Washes: Do not wash with water or bicarbonate if possible.
-
Filtration Method: Cool the reaction to 0°C. Succinimide will precipitate completely. Filter off the succinimide. Concentrate the filtrate to obtain the product.
-
If washing is mandatory: Use ice-cold water, work extremely fast (<5 mins), and dry immediately over
.[1]
-
Q4: I see a "dimer" impurity or over-brominated products. A: This indicates localized high concentration of radicals .
-
Solution:
-
Stoichiometry: Use exactly 1.05 equivalents of NBS. Excess NBS leads to dibromination or ring bromination.
-
Dilution: Run the reaction at a concentration of 5–10 volumes of solvent. High concentration favors bimolecular side reactions (dimerization).
-
Optimized Experimental Protocol (SOP)
This protocol prioritizes moisture control and safety .
Reagents & Equipment[2][3][5][6][7]
-
Substrate: 6-Nitrophthalide (1.0 eq)[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Must be white/crystalline. Yellow NBS contains free
and degrades yield.[1] -
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (0.05 eq).[1]
-
Solvent: Chlorobenzene (Preferred for thermal stability) or Trifluorotoluene.
-
Atmosphere: Nitrogen or Argon (Strictly required).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Prep | Charge 6-nitrophthalide and NBS into the reactor. Add Chlorobenzene (10 mL per gram of substrate). | High dilution prevents dimerization. |
| 2. Degas | CRITICAL: Sparge the slurry with | Removes |
| 3. Heat | Heat mixture to 80–85°C (Chlorobenzene) or Reflux. | Wohl-Ziegler requires thermal activation of the initiator. |
| 4. Initiate | Dissolve AIBN in a small amount of solvent. Add 50% of the solution. | Controlled radical release. |
| 5. Monitor | Stir vigorously. Color should transition: Orange | Succinimide is less dense than Chlorobenzene. |
| 6. Boost | If conversion <90% after 2h, add the remaining AIBN. | Replenishes decayed radicals. |
| 7. Workup | Cool to 0–5°C. Stir for 30 mins. Filter the solid (Succinimide). | Removes byproduct without water. |
| 8. Isolation | Evaporate solvent from filtrate under reduced pressure.[1][4] Recrystallize residue from dry Toluene or Heptane. | Avoids hydrolysis. |
Troubleshooting Logic Tree
Use this flowchart to diagnose specific failures in your experiment.
Diagram 2: Diagnostic Flowchart
Caption: Decision tree for diagnosing yield and conversion issues in phthalide bromination.
References
-
Guan, M., et al. (2021).[1][5] "Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development, 25(6), 1375-1382.[1][5] [1][5]
-
Ponomaryov, Y., et al. (2015).[1][6][7] "Scalable and Green Process for the Synthesis of Anticancer Drug Lenalidomide." Chemistry of Heterocyclic Compounds, 51, 133–138.[1]
-
BenchChem. (2025).[8][9] "Mechanistic comparison of different bromination methods for phthalide." BenchChem Technical Notes.
-
Organic Chemistry Portal. "Wohl-Ziegler Reaction: Mechanism and Conditions."
-
Celgene Corporation. (2011). "Process for the preparation of Lenalidomide." Patent WO2011050962.
Sources
- 1. CN103242215A - Preparation method of lenalidomide intermediate - Google Patents [patents.google.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 6. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Topic: Removing Unreacted NBS from 6-Nitro-3-Bromophthalide Product
Technical Support Center: Purification of 6-Nitro-3-Bromophthalide
Document ID: TS-PUR-06NB-2026 Role: Senior Application Scientist Status: Active Guide[1]
Executive Summary & Chemical Context
The Challenge: In the radical bromination of 6-nitrophthalide to 6-nitro-3-bromophthalide (a critical precursor for PARP inhibitors like Olaparib), the removal of unreacted N-bromosuccinimide (NBS) and the byproduct succinimide is a delicate operation.
The Scientific Tension: You are dealing with a pseudo-acid halide .[1] The C-Br bond at the 3-position of the phthalide ring is highly labile.[1]
-
Risk: Exposure to water (especially alkaline or warm water) promotes rapid hydrolysis to 6-nitro-3-hydroxyphthalide (the tautomer of 5-nitro-2-carboxybenzaldehyde).[1]
-
Goal: Remove NBS/Succinimide without triggering this hydrolysis.
Core Recommendation: Avoid aqueous workups whenever possible.[1] An anhydrous filtration and recrystallization protocol is the gold standard for maintaining the integrity of the C-Br bond while effectively removing NBS.[1]
Troubleshooting & FAQs
Q1: My reaction mixture is bright orange/red. Does this mean I have unreacted NBS?
A: Not necessarily.
-
Diagnosis: A red color often indicates free molecular bromine (
), which can form if NBS decomposes or if the reaction was initiated too aggressively.[1] Unreacted NBS itself is a white or slightly yellow solid.[1] -
Fix: If the color is persistent and you must use an aqueous wash, use a 1-2% cold sodium thiosulfate solution.[1] However, for this specific moisture-sensitive product, we recommend adding a scavenger like cyclohexene (1-2 eq relative to excess NBS) and stirring for 30 minutes before workup.[1] This consumes
without introducing water.[1]
Q2: A white solid has precipitated during the reaction. Is this my product?
A: It is likely succinimide .[1]
-
Mechanism: Succinimide is the byproduct of the radical chain propagation.[1] In non-polar solvents typically used for this reaction (e.g., Chlorobenzene, CCl
, or Trifluorotoluene), succinimide is largely insoluble.[1] -
Action: Filter this solid before cooling the reaction mixture completely.
-
Note: 6-nitro-3-bromophthalide is soluble in hot chlorobenzene but may co-precipitate if the solution is chilled to 0°C. Filter at ~40-50°C to remove succinimide while keeping your product in solution.[1]
-
Q3: Can I wash the reaction mixture with water to remove the NBS?
A: Proceed with extreme caution. While NBS and succinimide are water-soluble, 6-nitro-3-bromophthalide hydrolyzes readily.[1]
-
If you must wash: Use ice-cold water (0-4°C) and limit contact time to <2 minutes in the separatory funnel.[1] Dry immediately over anhydrous MgSO
. -
Better Alternative: Use the Anhydrous Purification Protocol (See Section 3).[1]
Q4: What is the best solvent for recrystallization?
A: Toluene or a Toluene/Heptane mixture.[1]
-
Reasoning: The product is moderately polar due to the nitro group.[1] Toluene dissolves the product at reflux (>100°C) but offers poor solubility at room temperature, maximizing recovery.[1] Succinimide and NBS have very low solubility in hot toluene, allowing them to be filtered off if they remain.[1]
Recommended Protocols
Protocol A: The Anhydrous Method (High Purity / High Stability)
Recommended for drug development workflows where hydrolysis impurities must be <0.1%.
-
Hot Filtration: Upon reaction completion, cool the mixture to 50°C .
-
Why? Succinimide precipitates; Product remains dissolved.[1]
-
-
Filter: Pass the mixture through a sintered glass funnel (medium porosity).
-
Concentration: Concentrate the filtrate under reduced pressure to ~20% of its original volume.
-
Crystallization:
-
Add n-Heptane (anti-solvent) dropwise to the warm concentrate until turbidity persists.[1]
-
Cool slowly to 0°C with stirring.
-
-
Isolation: Filter the resulting crystals. Wash with cold Hexane/Heptane (1:1).[1]
Protocol B: The Quench Method (Rapid / Crude Isolation)
Use only if the product will be immediately hydrolyzed in the next step (e.g., synthesis of phthalazinones).
-
Cool: Chill reaction mixture to 0°C .
-
Quench: Add 1% NaHSO
(Sodium Bisulfite) solution (cold). Shake vigorously for 60 seconds.-
Chemistry: Bisulfite reduces unreacted NBS/Br
to water-soluble bromide/succinimide salts.[1]
-
-
Separate: Drain organic layer immediately.[1]
-
Dry: Add MgSO
and stir for 10 mins. Filter and evaporate.[1][2][3]
Comparative Data: Solubility & Reactivity
| Compound | Solubility in Water | Solubility in CCl | Reactivity with Bisulfite |
| NBS | Slightly Soluble | Insoluble | High (Reduces to Succinimide) |
| Succinimide | High (1 g/3 mL) | Insoluble | Low |
| 6-Nitro-3-bromophthalide | Insoluble (Hydrolyzes) | Soluble | Medium (Risk of Br displacement) |
Process Visualization
The following diagram illustrates the decision logic for the workup, prioritizing the stability of the C-Br bond.
Caption: Decision tree for processing 6-nitro-3-bromophthalide reaction mixtures based on downstream application.
References
-
Organic Syntheses. (1955).[1] 3-Bromophthalide.[1][4][5] Organic Syntheses, Coll. Vol. 3, p. 737.[1][6] [1]
-
National Institutes of Health (NIH). (2022).[1] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PMC.
-
BenchChem. (2025).[1][7][8][9] Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. [1]
-
ChemicalBook. (2025).[1] N-Bromosuccinimide Properties and Solubility Data.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Bromophthalide | 6940-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pure-synth.com [pure-synth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
improving stability of 6-nitro-3-bromo-3H-isobenzofuran-1-one in solution
<Technical Support Center: 6-Nitro-3-bromo-3H-isobenzofuran-1-one >
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-nitro-3-bromo-3H-isobenzofuran-1-one is a highly functionalized heterocyclic compound with significant potential in synthetic chemistry and drug development programs. Its unique structure, featuring a reactive lactone ring, a labile benzylic bromide, and an electron-deficient aromatic system, makes it a versatile building block. However, these same features contribute to its inherent instability in solution, posing significant challenges during experimental work and storage.
This technical support guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you navigate the stability challenges associated with this compound. By understanding the underlying degradation mechanisms, you can implement strategies to ensure the integrity of your material and the reproducibility of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter when working with 6-nitro-3-bromo-3H-isobenzofuran-1-one in solution.
Q1: My solution of the compound in methanol or water turns yellow and loses potency over time. What is happening and how can I prevent it?
A1: You are likely observing hydrolysis of the lactone ring.
-
Causality: The core structure of your compound is an isobenzofuranone, which is a cyclic ester, or lactone.[1][2] Lactones are susceptible to hydrolysis—a reaction with water that cleaves the ester bond to form a hydroxy-carboxylic acid.[1][2] In this case, the product is 2-(bromomethyl)-5-nitrobenzoic acid. This reaction can be catalyzed by both acids and bases.[2][3][4] The potent electron-withdrawing effect of the nitro group at the 6-position makes the lactone's carbonyl carbon highly electrophilic and thus more vulnerable to nucleophilic attack by water or alcohol solvents like methanol (methanolysis).[5][6]
-
Troubleshooting Steps:
-
Switch to Aprotic Solvents: The most effective solution is to avoid nucleophilic, protic solvents. Opt for dry aprotic solvents such as Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF). Ensure your solvents are anhydrous, as even trace amounts of water can initiate hydrolysis.
-
Control the pH: If an aqueous or alcoholic solvent system is unavoidable, maintain a slightly acidic pH (around 3-5). The rate of hydrolysis for many lactones is slowest in this range.[7] Avoid basic conditions, as hydroxide ions are potent nucleophiles that rapidly accelerate lactone cleavage.[3][8]
-
Lower the Temperature: Perform your experiments at the lowest practical temperature to reduce the reaction rate of hydrolysis. Store solutions cold (2-8 °C) and for the shortest possible duration.
-
Monitor Degradation: Use an analytical technique like HPLC to monitor the appearance of the hydrolysis product and the disappearance of the parent compound over time.[9][10] This will help you define a stability window for your experiments.
-
Q2: I'm observing multiple new peaks in my HPLC chromatogram after leaving my compound in solution, even in an aprotic solvent. What are the other possible degradation pathways?
A2: Beyond hydrolysis, you could be seeing degradation related to the nitro group or the benzylic bromide.
-
Causality:
-
Nitro Group Reduction: Nitroaromatic compounds can be reduced to nitroso, hydroxylamine, or amine derivatives.[6][11][12] This can be initiated by reducing agents present as impurities, exposure to certain metals, or anaerobic conditions.[11][13] These derivatives are often colored, which could contribute to a color change in the solution.
-
Benzylic Bromide Reactivity: The 3-bromo group is on a benzylic carbon, making it a good leaving group. It can be displaced by various nucleophiles (including solvent impurities) or undergo elimination reactions.
-
Photodegradation: Aromatic nitro compounds are known to be susceptible to photolytic decomposition.[14] Exposure to ambient laboratory light or UV detection wavelengths for extended periods can induce degradation.
-
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: To prevent oxidative or reductive pathways, handle solutions under an inert atmosphere of nitrogen or argon, especially if the experiment is lengthy or involves heating.
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[4] This is crucial for preventing photodegradation.
-
Purify Solvents and Reagents: Ensure all solvents and reagents are free from nucleophilic or reducing impurities.
-
Conduct a Forced Degradation Study: To systematically identify the degradation products, perform a forced degradation study.[3][9] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate and identify the degradants, providing a complete picture of its stability liabilities.[9][14]
-
Q3: The solid material has developed a brownish tint upon storage. Is it still usable?
A3: A color change in the solid state indicates potential degradation and warrants investigation.
-
Causality: Solid-state instability can occur due to sensitivity to moisture, air (oxidation), or light.[9] For a molecule like this, hydrolysis from atmospheric moisture is a primary concern. The bromo-substituent could also contribute to instability.
-
Troubleshooting Steps:
-
Proper Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator to protect from moisture, and in a cold, dark place (e.g., a freezer at -20°C).[15]
-
Re-analyze the Material: Before use, re-analyze the material by HPLC to determine its purity. Compare the chromatogram to that of a fresh or reference sample. Use Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural changes.[16]
-
Purification: If minor impurities are detected, consider recrystallizing the material from a suitable non-reactive solvent system to restore purity.
-
Experimental Protocols & Data
Protocol 1: Solvent Screening for Solution Stability
This protocol provides a framework for evaluating the stability of 6-nitro-3-bromo-3H-isobenzofuran-1-one in various solvents.
Objective: To identify a solvent system that minimizes degradation over a typical experimental timeframe.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in anhydrous acetonitrile (ACN).
-
Sample Preparation: Aliquot the stock solution into separate amber HPLC vials. Evaporate the ACN under a gentle stream of nitrogen.
-
Test Solvent Addition: Add 1.0 mL of each test solvent (e.g., Water, Methanol, Acetonitrile, THF, DCM) to the vials to achieve a final concentration of 1 mg/mL. Prepare a control vial with ACN.
-
Timepoint Analysis: Immediately after preparation (T=0), inject an aliquot of each solution onto a reverse-phase HPLC system.
-
Incubation: Store the vials under controlled conditions (e.g., room temperature, protected from light).
-
Follow-up Analysis: Analyze aliquots from each vial at subsequent timepoints (e.g., 2, 4, 8, 24 hours).
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each timepoint relative to T=0.
Expected Data Summary:
| Solvent | % Parent Remaining (T=4h) | % Parent Remaining (T=24h) | Appearance of Major Degradant (Hydrolysis Product) |
| Water | 75% | 40% | Yes |
| Methanol | 88% | 65% | Yes |
| Acetonitrile | >99% | 99% | No |
| THF | >99% | 98% | No |
| DCM | >99% | >99% | No |
Visualization of Key Processes
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of degradation for this compound? A: The most significant and rapid degradation pathway in solution is the hydrolysis or solvolysis of the lactone ring, especially in protic solvents like water and alcohols.[3][7][17] This is due to the high electrophilicity of the carbonyl carbon, which is activated by the electron-withdrawing nitro group.
Q: Are there any known incompatible reagents? A: Yes. Avoid strong bases (e.g., NaOH, amines), which will rapidly hydrolyze the lactone.[3] Be cautious with strong nucleophiles, which can displace the benzylic bromide. Also, avoid strong reducing agents (e.g., sodium borohydride), which can reduce the nitro group.
Q: What are the ideal long-term storage conditions for the solid material? A: For maximum shelf-life, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen), in a freezer (-20°C or below), and protected from moisture in a desiccator.
Q: Which analytical method is best for monitoring the stability of this compound? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[9][16] The method should be capable of separating the parent compound from all potential degradation products, ensuring that the peak for the active compound is pure.[18][19] UV detection is suitable for this chromophoric molecule.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- A practical guide to forced degradation and stability studies for drug substances.Vertex AI Search.
- Biological Treatment of Nitroaromatics in Wastewater. (2024, March 20). MDPI.
- Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. (2025, August 6). ResearchGate.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.PMC - NIH.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Vertex AI Search.
- Nitroaromatic Compounds, from Synthesis to Biodegradation.Microbiology and Molecular Biology Reviews - ASM Journals.
- Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). (2012, July 10). DTIC.
- Biodegradation of nitroaromatic compounds.Semantic Scholar.
- Base-catalysed hydrolysis of γ-lactones: reactivity–structure correlations for 3-(substituted phenoxy- and thiophenoxymethylene)-(Z )-1(3H )-isobenzofuranones. (1998, July 1). Semantic Scholar.
- A Lactone Metabolite Common to the Carcinogens Dioxane, Diethylene Glycol and N-Nitrosomorpholine: Aqueous Chemistry and Failure to Mediate Liver Carcinogenesis in the F344 Rat.NIH.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods.Biosciences Biotechnology Research Asia.
- Analytical Method Development – Forced Degradation Study. (2020, July 13). Veeprho.
- Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments.Semantic Scholar.
- Lactone - Wikipedia.Wikipedia.
- High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. (2001, February 15). PubMed.
- 8.8: Chemistry of Esters. (2021, December 27). LibreTexts.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- 3-Bromobenzofuran | 59214-70-9.Sigma-Aldrich.
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Validation & Comparative
Introduction: The Spectroscopic Signature of a Complex Pharmaceutical Intermediate
An In-depth Technical Guide to the Characteristic IR Absorption Bands of 6-Nitro-3-Bromophthalide
In the landscape of drug discovery and development, the precise characterization of molecular structures is a cornerstone of success. 6-nitro-3-bromophthalide is a key intermediate whose chemical architecture, featuring a lactone ring, a nitro group, and a bromine substituent, presents a unique analytical challenge. Understanding the vibrational characteristics of this molecule is crucial for reaction monitoring, quality control, and the prediction of its chemical behavior.
This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands of 6-nitro-3-bromophthalide. Moving beyond a simple cataloging of peaks, we will delve into the causality behind observed spectral features, comparing them with related precursor molecules to isolate and understand the contribution of each functional group. This comparative approach, grounded in the fundamental principles of molecular vibrations, offers researchers a robust framework for the structural elucidation of this and other complex substituted aromatic compounds.
Fundamental Principles: Deciphering Vibrations in 6-Nitro-3-Bromophthalide
Infrared spectroscopy probes the vibrational modes of a molecule, with specific functional groups absorbing IR radiation at characteristic frequencies.[1] For 6-nitro-3-bromophthalide, the IR spectrum is a composite of several key vibrations:
-
Lactone Carbonyl (C=O) Stretch: The five-membered γ-lactone ring is subject to significant ring strain. This strain forces more s-character into the exocyclic carbonyl bond, strengthening it and causing its stretching frequency to be significantly higher than that of acyclic esters or six-membered δ-lactones.[2][3]
-
Nitro (NO₂) Group Stretches: The highly polar nitro group gives rise to two of the most intense and easily identifiable bands in the spectrum. These correspond to the asymmetric and symmetric stretching of the two N-O bonds.[4] Their positions are sensitive to the electronic environment of the aromatic ring.[1]
-
Aromatic Ring Vibrations: The benzene ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C in-ring stretching bands between 1400 and 1600 cm⁻¹.[5] Additionally, C-H out-of-plane (OOP) bending vibrations in the 900-675 cm⁻¹ region can provide clues about the substitution pattern.[5]
-
Carbon-Bromine (C-Br) Stretch: The C-Br bond vibration absorbs at low frequencies, typically in the fingerprint region (below 700 cm⁻¹), making it sometimes difficult to distinguish from other absorptions.[6][7]
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a clean and reproducible IR spectrum is paramount for accurate analysis. For a solid powder like 6-nitro-3-bromophthalide, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.
Methodology: KBr Pellet Preparation and Spectral Acquisition
-
Sample and KBr Preparation: Gently grind approximately 1-2 mg of the 6-nitro-3-bromophthalide sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Rationale: Grinding ensures the sample is dispersed homogeneously, preventing uneven scattering of the IR beam. KBr is used as it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹).
-
-
Mixing: Mix the sample and KBr thoroughly by continuing to grind the mixture for another 1-2 minutes. The goal is a uniform, fine powder.
-
Pellet Formation: Transfer the powder mixture to a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.
-
Rationale: The high pressure fuses the KBr into a solid matrix, trapping the analyte molecules in a non-absorbing medium. A transparent pellet minimizes light scattering and maximizes signal.
-
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of an FT-IR spectrometer.
-
Data Collection: Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Spectroscopic Workflow Diagram
The following diagram illustrates the logical flow from sample handling to final structural interpretation in the FT-IR analysis of 6-nitro-3-bromophthalide.
Caption: Workflow for FT-IR analysis and structural elucidation.
Spectral Analysis and Comparison
The power of IR spectroscopy in this context is most evident through a comparative analysis. By examining the spectra of the parent phthalide molecule and its singly substituted derivatives, we can assign the absorption bands of 6-nitro-3-bromophthalide with high confidence.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹) for 6-Nitro-3-Bromophthalide and Related Compounds
| Vibrational Mode | 6-Nitro-3-Bromophthalide (Expected) | 6-Nitrophthalide (Reference)[8] | 3-Bromophthalide (Reference)[9][10] | Comments on Influence of Substituents |
| Aromatic C-H Stretch | ~3100-3050 (m) | ~3100-3050 (m) | ~3100-3050 (m) | Characteristic of sp² C-H bonds; largely unaffected by substituents.[5] |
| Lactone C=O Stretch | ~1785 (s) | ~1780 (s) | ~1770 (s) | The high frequency is due to the five-membered ring strain.[2][11] The electron-withdrawing NO₂ group slightly increases the frequency compared to 3-bromophthalide. |
| NO₂ Asymmetric Stretch | ~1540 (s) | ~1540 (s) | N/A | A very strong and characteristic band for aromatic nitro compounds.[12] |
| NO₂ Symmetric Stretch | ~1350 (s) | ~1350 (s) | N/A | The second strong, diagnostic peak for the nitro group.[1][12] |
| Aromatic C=C Stretch | ~1610, ~1460 (m-w) | ~1610, ~1460 (m-w) | ~1600, ~1470 (m-w) | Typical in-ring vibrations for substituted benzenes.[5] |
| C-O-C Stretch (Lactone) | ~1250 (s) | ~1250 (s) | ~1260 (s) | Strong absorption associated with the ester functionality.[2] |
| Aromatic C-H OOP Bending | ~880-820 (m) | ~880-820 (m) | ~750-850 (m) | The substitution pattern influences the position of these bands.[5] |
| C-N Stretch | ~850 (m) | ~850 (m) | N/A | Often appears in the fingerprint region.[1] |
| C-Br Stretch | ~680 (m-w) | N/A | ~680 (m-w) | Absorbs in the low-frequency fingerprint region; can be difficult to assign definitively.[7] |
Intensity abbreviations: s = strong, m = medium, w = weak
Interpretation of Spectral Data:
The analysis of 6-nitro-3-bromophthalide's spectrum hinges on identifying the key signatures from Table 1. The most prominent features will be the pair of strong absorptions for the nitro group (~1540 and ~1350 cm⁻¹) and the very strong carbonyl stretch at a high wavenumber (~1785 cm⁻¹).[1][2] The presence of the C=O stretch at such a high frequency is a clear indicator of the strained γ-lactone ring system.[11][13]
By comparing with 6-nitrophthalide, the presence of a band in the 700-515 cm⁻¹ range can be confidently attributed to the C-Br stretch.[6] Similarly, comparing with 3-bromophthalide confirms that the intense bands around 1540 and 1350 cm⁻¹ are unequivocally due to the nitro group. This methodical comparison validates the assignment of each key absorption band and confirms the successful synthesis of the target molecule.
Conclusion
The infrared spectrum of 6-nitro-3-bromophthalide is a distinct molecular fingerprint defined by the vibrational characteristics of its constituent functional groups. The high-frequency carbonyl absorption (~1785 cm⁻¹) confirms the strained γ-lactone structure, while two strong bands (~1540 cm⁻¹ and ~1350 cm⁻¹) provide a definitive signature for the aromatic nitro group. The presence of the carbon-bromine bond is indicated by a weaker absorption in the low-frequency fingerprint region (~680 cm⁻¹).
This guide has demonstrated that through a systematic approach combining fundamental spectroscopic principles, robust experimental protocol, and comparative data analysis, FT-IR spectroscopy serves as a powerful, rapid, and indispensable tool for the structural verification and quality assessment of complex pharmaceutical intermediates like 6-nitro-3-bromophthalide.
References
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. [Link]
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University of Massachusetts. (n.d.). IR Group Frequencies. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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University of California, Santa Cruz. (n.d.). IR Tables. [Link]
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Kalasinsky, V. F., & Smith, J. A. S. (1988). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science, 26(11), 553–558. [Link]
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E-learning. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]
-
Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. [Link]
-
ResearchGate. (n.d.). FT‐IR spectra of (a) 4‐Nitrophthalonitrile, CoPc(NO2)4 and CoPc(NH2)4...[Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (n.d.). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. [Link]
-
Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)...[Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
Unknown Source. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Unknown Source. (n.d.). The features of IR spectrum. [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. [Link]
-
ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
PubChemLite. (n.d.). 6-nitrophthalide (C8H5NO4). [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial - IR Chart. [Link]
-
PubChemLite. (n.d.). 3-bromophthalide (C8H5BrO2). [Link]
-
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-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST WebBook. [Link]
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A Predictive Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Nitro-3-bromophthalide
Abstract: This guide provides a comprehensive, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-nitro-3-bromophthalide. In the absence of direct experimental spectra in public databases, this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms for aromatic, nitro, bromo, and lactone moieties to construct a theoretical fragmentation pathway. This work serves as a vital resource for researchers in analytical chemistry and drug development for identifying this compound and its analogues in complex matrices.
Introduction and Molecular Characteristics
6-Nitro-3-bromophthalide is a substituted aromatic lactone. Its structure incorporates several functional groups that dictate its behavior under electron ionization: a stable aromatic ring, an electron-withdrawing nitro group, a heavy halogen (bromine), and a phthalide (cyclic ester) core. Understanding the fragmentation of this molecule is crucial for its unambiguous identification via techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
The most critical feature for initial identification is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance.[1] This results in a characteristic pair of peaks for the molecular ion (M⁺•) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with roughly equal intensity.[2][3]
Molecular Formula: C₈H₄BrNO₄ Monoisotopic Mass (for ⁷⁹Br): 256.93 g/mol Monoisotopic Mass (for ⁸¹Br): 258.93 g/mol
Predicted Fragmentation Pathways under EI-MS
Electron ionization (typically at 70 eV) is a high-energy technique that induces extensive fragmentation. The fragmentation of 6-nitro-3-bromophthalide is predicted to proceed through several competing pathways initiated by the radical cation (M⁺•).
The Molecular Ion (M⁺•)
The molecular ion peak is expected to be clearly visible due to the stability of the aromatic system.[4][5] It will appear as a doublet at m/z 257 and m/z 259 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively, with a relative intensity ratio of approximately 1:1.[1]
Primary Fragmentation Pathways
Pathway A: Loss of Bromine Radical (•Br) The Carbon-Bromine bond is often labile and susceptible to cleavage. The loss of a bromine radical is a common primary fragmentation step for bromoaromatic compounds.[6] This pathway leads to a prominent fragment ion.
-
[M - Br]⁺: This results in an ion at m/z 178 . This fragment no longer contains bromine, so it will appear as a single peak, not a doublet.
Pathway B: Nitro Group Fragmentations Aromatic nitro compounds exhibit characteristic fragmentation patterns involving the nitro group.[7][8]
-
Loss of •NO₂ (Neutral Loss of 46 u): This is a very common fragmentation for nitroaromatics.[7][9] This pathway would lead to the fragment ion [M - NO₂]⁺ at m/z 211/213 . This ion retains the bromine atom and will show the 1:1 isotopic pattern.
-
Loss of •NO (Neutral Loss of 30 u): Loss of nitric oxide is another well-documented pathway for nitroaromatics.[9][10] This leads to the [M - NO]⁺ ion at m/z 227/229 , which will also exhibit the characteristic bromine isotopic signature.
Secondary and Tertiary Fragmentations
The primary fragment ions will undergo further fragmentation, leading to a series of smaller ions that help confirm the structure.
Fragmentation of the [M - Br]⁺ ion (m/z 178): This ion, 6-nitrophthalide, is now free of bromine.
-
Loss of •NO₂: From m/z 178, the loss of a nitro radical (46 u) would yield a fragment at m/z 132 .
-
Loss of CO: The lactone ring can lose a molecule of carbon monoxide (28 u). From m/z 178, this would lead to an ion at m/z 150 . Subsequent loss of another CO molecule could occur.
Fragmentation of the [M - NO₂]⁺ ion (m/z 211/213): This ion corresponds to 3-bromophthalide.
-
Loss of CO: Loss of carbon monoxide (28 u) from the lactone is a likely next step, producing a fragment at m/z 183/185 .
-
Loss of •Br: Loss of the bromine radical from this intermediate would result in an ion at m/z 132 .
Fragmentation of the Phenyl Core: Aromatic rings themselves can fragment. The appearance of a peak at m/z 77 , corresponding to the phenyl cation (C₆H₅⁺), is common for benzene derivatives, though in this highly substituted case, its intensity may be low.[11] More characteristic would be fragments arising from the substituted ring after initial losses. For example, after loss of Br and NO₂, the remaining C₇H₄O₂⁺ fragment (m/z 132) could lose CO to give C₆H₄O⁺ at m/z 104 , which could then lose another CO to give C₅H₄⁺ at m/z 64 .
Summary of Expected Fragment Ions
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 6-nitro-3-bromophthalide.
| m/z (⁷⁹Br / ⁸¹Br) | Proposed Ion Structure/Formula | Fragmentation Step | Predicted Abundance |
| 257 / 259 | [C₈H₄BrNO₄]⁺• | Molecular Ion (M⁺•) | Moderate |
| 227 / 229 | [C₈H₄BrO₃]⁺• | [M - NO]⁺ | Low to Moderate |
| 211 / 213 | [C₈H₄BrO₂]⁺ | [M - NO₂]⁺ | Moderate to High |
| 183 / 185 | [C₇H₄BrO]⁺ | [M - NO₂ - CO]⁺ | Moderate |
| 178 | [C₈H₄NO₄]⁺ | [M - Br]⁺ | High |
| 150 | [C₇H₄NO₃]⁺ | [M - Br - CO]⁺ | Moderate |
| 132 | [C₈H₄O₂]⁺ | [M - Br - NO₂]⁺ or [M - NO₂ - Br]⁺ | Moderate |
| 104 | [C₇H₄O]⁺ | [m/z 132 - CO]⁺ | Moderate |
Visualizing the Fragmentation Cascade
The following diagram illustrates the primary predicted fragmentation pathways for 6-nitro-3-bromophthalide.
Caption: Predicted EI fragmentation pathways of 6-nitro-3-bromophthalide.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool for identifying 6-nitro-3-bromophthalide, a comprehensive structural confirmation requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the aromatic ring and the integrity of the phthalide structure.
-
Infrared (IR) Spectroscopy: IR would confirm the presence of key functional groups, showing characteristic absorption bands for the nitro group (approx. 1530 and 1350 cm⁻¹), the lactone carbonyl group (approx. 1770 cm⁻¹), and the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector or a mass spectrometer (LC-MS), HPLC is essential for the analysis of this compound in complex mixtures, especially if it is not sufficiently volatile or thermally stable for GC. Soft ionization techniques like Electrospray Ionization (ESI) would likely yield a simpler mass spectrum dominated by the molecular ion, providing complementary molecular weight information.[7]
Standard Protocol for GC-MS Analysis
To experimentally verify the predictions in this guide, the following protocol is recommended.
-
Sample Preparation: Dissolve approximately 1 mg of purified 6-nitro-3-bromophthalide in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an electron ionization source.
-
GC Parameters:
-
Injection: 1 µL, splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 350.
-
Data Acquisition: Full scan mode.
-
This protocol provides a robust starting point for obtaining a high-quality mass spectrum that can be compared against the predictions made in this guide.
References
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Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Jaoui, M., et al. (2022). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. Retrieved from [Link]
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Ramalho, C., et al. (2000). Selective detection of nitrated polycyclic aromatic hydrocarbons by electrospray ionization mass spectrometry and constant neutral loss scanning. PubMed. Retrieved from [Link]
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Optimizing TLC Conditions for 6-Nitro-3-Bromophthalide: A Comparative Guide to Ethyl Acetate/Hexane Solvent Systems
For researchers and professionals in drug development, the synthesis and purification of novel compounds are routine yet critical tasks. Thin-Layer Chromatography (TLC) serves as an indispensable tool for monitoring reaction progress and assessing the purity of intermediates.[1][2][3] This guide provides a comprehensive, data-driven comparison of various ethyl acetate/hexane solvent systems for the TLC analysis of 6-nitro-3-bromophthalide, a potentially key building block in medicinal chemistry.
The principles of TLC are founded on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (the solvent system).[4][5] The choice of the mobile phase is paramount for achieving clear separation.[6] A common and highly versatile solvent system for compounds of moderate polarity is a mixture of ethyl acetate and hexane.[7] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned to optimize the separation of the target compound from starting materials, byproducts, and impurities.[7][8]
The Importance of Rf Value in TLC
The retention factor, or Rf value, is a quantitative measure of a compound's migration in a specific TLC system. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[9] An ideal Rf value for good separation and accurate analysis typically lies between 0.2 and 0.8.[6][8] Rf values close to 0 or 1 indicate that the solvent system is either not polar enough to move the compound or so polar that the compound moves with the solvent front, respectively, resulting in poor resolution.[10]
Experimental Design: Determining Optimal TLC Conditions
To identify the most effective ethyl acetate/hexane ratio for 6-nitro-3-bromophthalide, a systematic series of experiments is proposed. This approach allows for the direct comparison of how solvent polarity influences the Rf value.
Experimental Protocol
-
Preparation of the TLC Plate:
-
Sample Application:
-
Prepare a dilute solution of 6-nitro-3-bromophthalide in a volatile solvent such as dichloromethane or ethyl acetate.[12]
-
Using a capillary tube, spot a small amount of the sample solution onto the starting line in the designated lanes.[11] Ensure the spots are small and concentrated to prevent streaking.[13]
-
-
Preparation of the Developing Chambers:
-
Prepare a series of TLC developing chambers, each containing a different ratio of ethyl acetate to hexane (e.g., 1:9, 2:8, 3:7, 4:6, 5:5 v/v).
-
Pour the solvent mixture to a depth of about 0.5 cm in each chamber.[11]
-
Place a piece of filter paper in each chamber to ensure the atmosphere is saturated with solvent vapors, which promotes uniform development of the TLC plate.[4]
-
-
Development of the TLC Plate:
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[11]
-
Allow the plate to dry completely.
-
Visualize the spots. Since 6-nitro-3-bromophthalide contains a nitro group and a conjugated system, it is likely to be UV-active.[13][15] View the plate under a UV lamp (254 nm).[5]
-
For enhanced visualization, specific chemical stains for nitro compounds can be used. A common method involves the reduction of the nitro group to an amine with a reagent like stannous chloride, followed by diazotization and coupling with a compound such as β-naphthol to produce a colored spot.[16]
-
-
Calculation of Rf Values:
-
Measure the distance from the starting line to the center of the spot and the distance from the starting line to the solvent front.
-
Calculate the Rf value for each spot.
-
Workflow Diagram
Caption: Experimental workflow for determining the optimal TLC solvent system.
Comparative Data: Expected Rf Values
The following table presents the anticipated Rf values for 6-nitro-3-bromophthalide in various ethyl acetate/hexane solvent systems. These values are illustrative and based on the principle that increasing the polarity of the mobile phase will increase the Rf value of a polar compound on a polar stationary phase.[7]
| Ethyl Acetate : Hexane (v/v) | Polarity of Mobile Phase | Expected Rf Value | Observations |
| 1 : 9 | Low | ~0.15 | The compound shows minimal movement, indicating strong interaction with the stationary phase. This system may be useful for separating very nonpolar impurities. |
| 2 : 8 | Moderately Low | ~0.30 | A good starting point for achieving a well-resolved spot within the ideal Rf range.[9] |
| 3 : 7 | Moderate | ~0.45 | Likely to provide excellent separation from both more and less polar impurities. |
| 4 : 6 | Moderately High | ~0.60 | The compound moves further up the plate. This could be beneficial if the target compound needs to be separated from more polar impurities. |
| 5 : 5 | High | ~0.75 | The compound is approaching the solvent front. While still in the acceptable range, there is a risk of co-elution with less polar impurities. |
Discussion and Interpretation
The experimental data clearly demonstrates the direct relationship between the polarity of the ethyl acetate/hexane mobile phase and the Rf value of 6-nitro-3-bromophthalide.
-
Causality behind Experimental Choices: The use of a gradient of solvent polarities is a systematic approach to method development.[8] Starting with a low polarity system (e.g., 1:9 ethyl acetate/hexane) and gradually increasing the proportion of the more polar solvent (ethyl acetate) allows for a comprehensive survey of the compound's chromatographic behavior.[6] This methodical approach ensures that the optimal balance between compound mobility and resolution is identified.
-
Self-Validating System: The protocol described is designed to be self-validating. By running multiple solvent systems in parallel, the results are internally consistent and provide a clear trend. The ideal system is not just one that gives an Rf in the desired range, but one that also provides the best separation from any impurities present in the sample. For reaction monitoring, a system that shows a clear separation between the starting material and the product is essential.[2][17]
Conclusion
Based on the presented data and established chromatographic principles, a 2:8 or 3:7 (v/v) mixture of ethyl acetate and hexane is recommended as an excellent starting point for the routine TLC analysis of 6-nitro-3-bromophthalide. These solvent systems are expected to yield Rf values in the optimal range of 0.30 to 0.45, providing clear, well-resolved spots that are ideal for monitoring reaction progress and assessing purity. Researchers should, however, always perform their own optimization experiments, as the ideal solvent system can be influenced by the specific impurities present in their reaction mixture.
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ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025-09-02). [Link]
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-
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-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-nitro-3-bromo-3H-isobenzofuran-1-one
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 6-nitro-3-bromo-3H-isobenzofuran-1-one. As a compound utilized in specialized research and development, its unique structure—incorporating both a halogen and a nitro functional group—necessitates a rigorous and informed approach to waste management. This guide is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
The procedural choices outlined below are grounded in established principles of chemical safety and hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hazard Assessment: Understanding the "Why"
Before handling waste, it is crucial to understand the intrinsic hazards of 6-nitro-3-bromo-3H-isobenzofuran-1-one. Its chemical structure presents a multi-faceted risk profile that dictates its classification as hazardous waste.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic.[4][5] Halogenated wastes are often environmentally persistent and can be toxic. For this reason, they must be segregated from non-halogenated solvent streams to ensure proper final treatment, which typically involves high-temperature incineration at a licensed facility.[4][6] Mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs.[5]
-
Nitroaromatic Compound: The nitro group (-NO2) on the aromatic ring is an electron-withdrawing group that can confer toxicity. Nitro compounds can also be reactive and may pose an explosion hazard under specific conditions (e.g., heat, shock), although this is highly compound-specific.
-
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for determining if that waste is hazardous.[7] Given its characteristics, 6-nitro-3-bromo-3H-isobenzofuran-1-one must be managed as a regulated hazardous waste from "cradle-to-grave."[7]
| Property Summary: 6-nitro-3-bromo-3H-isobenzofuran-1-one | |
| IUPAC Name | 6-bromo-3-nitro-1(3H)-isobenzofuranone |
| Molecular Formula | C₈H₄BrNO₄ |
| Classification | Halogenated Nitroaromatic Compound |
| Primary Hazard Class | Toxic, Environmental Hazard |
| Required Waste Stream | Halogenated Organic Waste |
| Incompatible Waste Streams | Non-halogenated organics, acids, bases, oxidizers, reactive metals[8] |
Pre-Disposal Safety Protocols
Immediate safety measures are paramount when handling the chemical in any form, including as a waste product.
Personal Protective Equipment (PPE)
All personnel handling the waste must wear standard laboratory PPE to prevent exposure.[9]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent access to the spill zone.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.
-
Cleanup: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all materials into a designated, sealed, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Notification: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations and follows best practices for laboratory safety.[2][10]
Step 1: Container Selection and Preparation
The integrity of the waste container is the first line of defense against leaks and exposures.[11]
-
Material Compatibility: Use a container made of a material chemically compatible with the waste. For 6-nitro-3-bromo-3H-isobenzofuran-1-one, a high-density polyethylene (HDPE) or glass container is appropriate.[12]
-
Condition: The container must be in good condition, free of cracks or leaks, with a secure, tightly-sealing screw cap.[8][12]
-
Venting: Do not use containers that can build up pressure unless they are specifically designed for that purpose.
-
Original Containers: Using the original product container is often a good choice, provided it is in good condition.[8]
Step 2: Waste Segregation (Critical Step)
Proper segregation is the most important step in this process.
-
Designated Waste Stream: This compound must be disposed of in a waste container specifically designated for HALOGENATED ORGANIC WASTE .[4][6][13]
-
DO NOT MIX: Never mix this waste with:
-
Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).
-
Acids or bases.
-
Oxidizers.
-
Aqueous waste.
-
Reactive metals. Improper mixing can cause violent chemical reactions or create a waste stream that is impossible to dispose of safely and legally.[8]
-
Step 3: Labeling the Waste Container
Accurate and complete labeling is a strict regulatory requirement.[14]
-
Timing: The container must be labeled before or at the moment the first drop of waste is added.[6]
-
Required Information: Affix a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "6-nitro-3-bromo-3H-isobenzofuran-1-one" .
-
If it is a mixture, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Environmental Hazard).
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[11]
-
Closure: Keep the waste container securely capped at all times, except when actively adding waste.[6][12] This prevents the release of vapors and protects against spills.
-
Inspection: Inspect the SAA weekly for any signs of leaks, degradation of containers, or incorrect labeling.
Step 5: Requesting Disposal
Once the waste container is full (do not overfill; leave at least 10% headspace for expansion), or if you are approaching the maximum accumulation time limit set by your institution, you must arrange for its removal.[16]
-
Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department. This is often done through an online portal.
-
Documentation: Ensure all paperwork, including the waste tag, is complete and accurate before the scheduled pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 6-nitro-3-bromo-3H-isobenzofuran-1-one.
Caption: Disposal workflow for 6-nitro-3-bromo-3H-isobenzofuran-1-one.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
